molecular formula C7H8FNO B8463633 (3-Fluoro-4-methyl-2-pyridinyl)methanol

(3-Fluoro-4-methyl-2-pyridinyl)methanol

Cat. No.: B8463633
M. Wt: 141.14 g/mol
InChI Key: ANLWLBNIBUJWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-methyl-2-pyridinyl)methanol is a fluorinated pyridine derivative of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into heterocyclic frameworks, such as the pyridine ring, is a well-established approach to fine-tune the physicochemical properties of potential drug candidates . The presence of fluorine can enhance metabolic stability, influence lipophilicity, and modify the pKa of a molecule, which collectively can improve its bioavailability and potency . This compound serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. Researchers value its structure for exploring structure-activity relationships (SAR) in the development of novel bioactive compounds . The methanol functional group at the 2-position provides a handle for further chemical transformations, allowing for the creation of libraries of derivatives for biological screening. Fluorinated pyridine motifs are commonly found in compounds investigated for a wide range of therapeutic areas . As a key structural feature, (3-Fluoro-4-methyl-2-pyridinyl)methanol can be utilized in the synthesis of molecules designed to interact with specific biological targets. This compound is offered for research purposes to support innovation in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(3-fluoro-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C7H8FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-3,10H,4H2,1H3

InChI Key

ANLWLBNIBUJWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CO)F

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of (3-Fluoro-4-methyl-2-pyridinyl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Strategic functionalization of this privileged heterocycle is a key tactic in the optimization of lead compounds. This technical guide delves into the synthesis, properties, and application of a highly valuable, yet specific, building block: (3-Fluoro-4-methyl-2-pyridinyl)methanol. The judicious incorporation of fluorine and methyl groups onto the pyridinylmethanol framework imparts a unique combination of physicochemical properties that are increasingly sought after in drug discovery. This guide will provide a plausible, detailed synthetic route to this key intermediate, explore its role in the development of novel therapeutics, particularly in the context of antitubercular agents, and offer insights into its contribution to the structure-activity relationship (SAR) of bioactive molecules.

Introduction: The Rationale for Fluorinated Pyridine Scaffolds

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[2] The C-F bond is stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation.[2] Furthermore, the high electronegativity of fluorine can alter the electronic properties of the pyridine ring, influencing its interactions with biological targets.[2] The methyl group at the 4-position of the pyridine ring can also play a crucial role, providing a handle for steric interactions within a binding pocket and potentially improving metabolic stability by blocking a potential site of oxidation. The 2-methanol group serves as a key linker, allowing for the covalent attachment of this building block to a larger molecular scaffold.

The combination of these three functionalities—a 3-fluoro group, a 4-methyl group, and a 2-methanol group—on a pyridine core creates a building block with a unique set of properties, making it a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of their compounds.

Synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol: A Plausible and Detailed Protocol

While not widely documented as a standalone synthesis, a logical and efficient route to (3-Fluoro-4-methyl-2-pyridinyl)methanol can be constructed based on established organic chemistry principles and available precursors. The most direct pathway involves the reduction of the corresponding carboxylic acid, 3-fluoro-4-methylpyridine-2-carboxylic acid, which has been reported in chemical databases.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 3-methylpyridine-2-carboxylic acid.

Synthetic_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction Start 3-Methylpyridine-2-carboxylic acid Intermediate 3-Fluoro-4-methylpyridine-2-carboxylic acid Start->Intermediate Electrophilic Fluorination (e.g., Selectfluor®) Product (3-Fluoro-4-methyl-2-pyridinyl)methanol Intermediate->Product Reduction (e.g., BH3·THF or LiAlH4)

Caption: Proposed two-step synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-methylpyridine-2-carboxylic acid

This step involves the challenging, yet achievable, regioselective fluorination of the pyridine ring. Directed ortho-metalation followed by electrophilic fluorination is a plausible approach.

  • Protection and Directed Metalation:

    • Dissolve 3-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise to deprotonate both the carboxylic acid and the 6-position of the pyridine ring, forming a directed metalation intermediate.

  • Electrophilic Fluorination:

    • To the cooled solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (1.2 eq), in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the aqueous layer to pH ~3 with 1M HCl.

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-4-methylpyridine-2-carboxylic acid.

Step 2: Reduction to (3-Fluoro-4-methyl-2-pyridinyl)methanol

This is a standard reduction of a carboxylic acid to an alcohol.

  • Reduction Reaction:

    • Suspend 3-fluoro-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1M HCl.

    • Basify the mixture with saturated aqueous sodium bicarbonate solution until pH ~8.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (3-Fluoro-4-methyl-2-pyridinyl)methanol.

Application in Medicinal Chemistry: A Case Study in Antitubercular Drug Discovery

A key application of (3-Fluoro-4-methyl-2-pyridinyl)methanol is as a crucial intermediate in the synthesis of 3-amino-pyrazole derivatives with potent activity against Mycobacterium tuberculosis. A patent (WO2012049161A1) discloses a series of such compounds where the (3-fluoro-4-methyl-2-pyridinyl)methyl moiety is incorporated.[3]

Drug_Scaffold BuildingBlock (3-Fluoro-4-methyl-2-pyridinyl)methanol Intermediate 2-(Bromomethyl)-3-fluoro-4-methylpyridine BuildingBlock->Intermediate Bromination (e.g., PBr3) FinalCompound 3-Amino-pyrazole Derivative (Antitubercular Agent) Intermediate->FinalCompound Alkylation of Pyrazole Scaffold

Caption: Incorporation of the building block into a final drug candidate.

In these antitubercular agents, the (3-fluoro-4-methyl-2-pyridinyl)methyl group is typically attached to the N1 position of the pyrazole core. The rationale for its inclusion is multifaceted:

  • Lipophilicity and Permeability: The fluorinated pyridine ring can modulate the lipophilicity of the final compound, which is a critical parameter for cell permeability and reaching the bacterial target.

  • Metabolic Stability: The fluorine atom at the 3-position can block potential sites of metabolism on the pyridine ring, increasing the half-life of the drug.

  • Target Engagement: The specific substitution pattern can provide key interactions with the biological target. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the fluoro and methyl groups can engage in favorable van der Waals or hydrophobic interactions within the binding pocket.

  • Physicochemical Properties: The overall electronic and steric properties of this moiety can influence the solubility and oral bioavailability of the final drug candidate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a series of analogs containing the (3-fluoro-4-methyl-2-pyridinyl)methyl moiety is not publicly available, we can infer its contribution based on general principles of medicinal chemistry.

Moiety ComponentPlausible Contribution to Bioactivity and Pharmacokinetics
Pyridine Ring Core scaffold for molecular recognition; nitrogen atom as a hydrogen bond acceptor.
3-Fluoro Group Increases metabolic stability; modulates pKa and lipophilicity; potential for hydrogen bonding.
4-Methyl Group Provides steric bulk for specific receptor interactions; can block a site of metabolism.
2-Methylene Linker Covalently attaches the pyridine moiety to the pharmacophore with rotational flexibility.

The combination of these features in a single, synthetically accessible building block provides medicinal chemists with a powerful tool to explore and optimize the SAR of their lead compounds.

Conclusion

(3-Fluoro-4-methyl-2-pyridinyl)methanol is a strategically designed building block that leverages the beneficial effects of fluorination and methylation on a privileged pyridine scaffold. Its utility has been demonstrated in the synthesis of promising antitubercular agents. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling its wider application in drug discovery programs. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the importance of such precisely functionalized heterocyclic intermediates is set to increase.

References

  • WO2012049161A1 - 3 -amino- pyrazole derivatives useful against tuberculosis - Google P
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

  • one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])

  • 3-Fluoro-2-hydroxy-4-(trifluoromethyl)pyridine - . (URL: [Link])

  • A review on the medicinal importance of pyridine derivatives - ResearchGate. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. (URL: [Link])

  • 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine | C7H8FNO | CID 58001758 - PubChem. (URL: [Link])

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH. (URL: [Link])

  • Structures and names of trifluromethyl group containing FDA-approved drugs. (URL: [Link])

  • A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (URL: [Link])

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (URL: [Link])

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])

Sources

Methodological & Application

Application of Pyridinylmethanol Derivatives as Potent and Selective TRPV3 Antagonists: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a non-selective cation channel, is a key player in thermal sensation, pain perception, and skin health.[1][2][3] Predominantly expressed in keratinocytes, sensory neurons, and the spinal cord, its dysregulation is implicated in a variety of pathological states including chronic pain, itch, and inflammatory skin disorders.[1][2][3] This has rendered TRPV3 a compelling target for therapeutic intervention. Among the chemical scaffolds investigated, pyridinylmethanol derivatives have emerged as a particularly promising class of potent and selective TRPV3 antagonists.[1][2][3]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the application of pyridinylmethanol derivatives, from fundamental mechanism of action to detailed in vitro and in vivo experimental protocols, underpinned by scientific integrity and field-proven insights.

Mechanism of Action: Allosteric Inhibition of TRPV3

Pyridinylmethanol derivatives function as non-competitive antagonists of the TRPV3 channel. Rather than directly occluding the ion pore, they are believed to bind to an allosteric site on the channel protein. This binding event induces a conformational change that stabilizes the channel in a closed or non-conductive state, thereby preventing its activation by various stimuli, including heat and chemical agonists like 2-aminoethoxydiphenyl borate (2-APB) and carvacrol.[1][2][3] This inhibitory action effectively blocks the influx of Ca²⁺ and Na⁺ ions that would normally trigger downstream signaling cascades associated with pain and inflammation.

cluster_cell Keratinocyte cluster_membrane Cell Membrane TRPV3 TRPV3 Channel (Closed) TRPV3_active TRPV3 Channel (Open) Ca_ion Ca²⁺ Influx TRPV3_active->Ca_ion Signaling Downstream Signaling (e.g., release of pro-inflammatory mediators) Ca_ion->Signaling Agonist TRPV3 Agonist (e.g., Heat, 2-APB) Agonist->TRPV3_active Activates Antagonist Pyridinylmethanol Derivative Antagonist->TRPV3 Binds & Stabilizes Closed State

Figure 1: Proposed allosteric inhibition of the TRPV3 channel by pyridinylmethanol derivatives.

In Vitro Characterization: Protocols for Efficacy and Selectivity

The initial assessment of pyridinylmethanol derivatives involves robust in vitro assays to determine their potency, efficacy, and selectivity for the TRPV3 channel.

Primary Screening: High-Throughput Calcium Flux Assay

This assay provides a rapid and efficient method for screening a library of pyridinylmethanol derivatives to identify potential TRPV3 antagonists.

Principle: Activation of TRPV3 channels leads to an influx of extracellular calcium. This change in intracellular calcium concentration ([Ca²⁺]i) can be quantified using a calcium-sensitive fluorescent dye. A potent antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner.

Experimental Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPV3 (hTRPV3) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed cells in a 384-well black-walled, clear-bottom plate at a density of 15,000-20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) and Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Aspirate the culture medium and add 20 µL of the loading buffer to each well.

    • Incubate for 60-120 minutes at 37°C.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the pyridinylmethanol derivatives in the assay buffer.

    • After the dye loading incubation, wash the cells twice with the assay buffer.

    • Add 20 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of a TRPV3 agonist (e.g., 2-APB or carvacrol) at a concentration that elicits a robust response (typically in the low micromolar range).

    • Utilize a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence for 10-20 seconds.

    • Add 10 µL of the agonist solution to all wells and continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (agonist only) and a positive control (a known TRPV3 antagonist).

    • Generate dose-response curves and calculate the IC50 values for each compound.

A Plate hTRPV3-HEK293 cells B Load with Calcium Dye A->B C Pre-incubate with Pyridinylmethanol Derivatives B->C D Add TRPV3 Agonist C->D E Measure Fluorescence D->E F Analyze Data & Determine IC50 E->F

Figure 2: Workflow for the high-throughput calcium flux screening assay.

Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed characterization of the inhibitory mechanism of the lead compounds identified from the primary screen.

Principle: Patch-clamp allows for the direct measurement of ionic currents flowing through the TRPV3 channels in response to voltage changes and agonist application. This enables a precise quantification of the antagonist's effect on channel function.

Experimental Protocol:

  • Cell Preparation: Plate hTRPV3-HEK293 cells on glass coverslips at a low density 24-48 hours prior to recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.

    • Internal Solution (in mM): 140 Cs-aspartate, 10 EGTA, 2.27 MgCl₂, 1.91 CaCl₂, 10 HEPES; pH 7.2.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 400 ms) every 5 seconds to elicit TRPV3 currents.

  • Agonist and Antagonist Application:

    • Perfuse the cell with the external solution containing a TRPV3 agonist (e.g., 100 µM 2-APB) to activate the channel.

    • Once a stable current is achieved, co-apply the pyridinylmethanol derivative at various concentrations with the agonist.

    • Record the inhibition of the agonist-induced current.

  • Data Analysis:

    • Measure the current amplitude at a specific positive voltage (e.g., +80 mV) in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition and generate a dose-response curve to determine the IC50 value.

Table 1: Representative In Vitro Data for a Pyridinylmethanol Derivative (Compound 74a)

AssayParameterValue
Calcium FluxIC50 (µM)~0.1
Patch-ClampIC50 (µM)~0.05
Selectivity Screen(TRPV1, TRPV2, TRPV4, TRPA1, TRPM8)IC50 > 10 µM

Note: The values presented are illustrative and based on published data for potent pyridinylmethanol derivatives.[1][3]

In Vivo Efficacy: Models of Pain and Dermatological Disorders

Following successful in vitro characterization, promising pyridinylmethanol derivatives should be evaluated in relevant animal models to assess their therapeutic potential.

Neuropathic Pain Model: Chronic Constriction Injury (CCI)

Principle: The CCI model in rodents mimics chronic neuropathic pain in humans, characterized by mechanical allodynia and thermal hyperalgesia.

Experimental Protocol:

  • Surgery: Induce a chronic constriction injury of the sciatic nerve in adult male Sprague-Dawley rats.

  • Compound Administration:

    • Formulation: Prepare the pyridinylmethanol derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Dosing: Administer the compound via oral gavage or intraperitoneal injection at a range of doses (e.g., 3, 10, 30 mg/kg) once daily, starting on the day of surgery or after the establishment of neuropathic pain.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments at baseline and at multiple time points post-dosing.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test).

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and compound-treated groups. A significant increase in withdrawal threshold and latency indicates an analgesic effect.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)

Principle: Intraplantar injection of CFA induces a localized inflammation and persistent pain, characterized by thermal hyperalgesia and mechanical allodynia.

Experimental Protocol:

  • Induction: Inject CFA into the plantar surface of the hind paw of mice or rats.

  • Compound Administration: Administer the pyridinylmethanol derivative as described in the CCI model, typically before or shortly after the CFA injection.

  • Behavioral Testing: Assess mechanical and thermal sensitivity as described above.

  • Data Analysis: Analyze the data to determine if the compound can reverse or prevent the development of CFA-induced pain hypersensitivity.

Pruritus (Itch) Model: 2-APB-Induced Scratching

Principle: Intradermal injection of the TRPV3 agonist 2-APB induces a robust scratching behavior in mice, providing a model for acute itch.

Experimental Protocol:

  • Compound Administration: Pre-treat mice with the pyridinylmethanol derivative via the desired route of administration.

  • Itch Induction: Inject 2-APB intradermally into the nape of the neck.

  • Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).

  • Data Analysis: Compare the number of scratches in the compound-treated group to the vehicle-treated group. A significant reduction in scratching behavior indicates anti-pruritic activity.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the findings, the following considerations are crucial:

  • Specificity Controls: In all assays, include a negative control (e.g., wild-type HEK293 cells not expressing TRPV3) to confirm that the observed effects are target-specific.

  • Positive Controls: Utilize a well-characterized TRPV3 antagonist as a positive control to validate the assay performance.

  • Blinded Studies: Whenever possible, in vivo behavioral assessments should be conducted by an experimenter blinded to the treatment groups.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the observed efficacy in vivo with the plasma and tissue concentrations of the pyridinylmethanol derivative to establish a clear relationship between drug exposure and therapeutic effect.

Concluding Remarks

Pyridinylmethanol derivatives represent a highly promising class of TRPV3 antagonists with significant therapeutic potential for the treatment of chronic pain, itch, and inflammatory skin conditions. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial high-throughput screening to in vivo proof-of-concept studies. By adhering to these methodologies and principles of scientific rigor, researchers can effectively advance the development of novel and impactful TRPV3-targeted therapies.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5183–5199. [Link]

  • Moran, M. M., & Szallasi, A. (2018). Targeting TRPV3 for the treatment of skin disorders. Drug Discovery Today, 23(5), 1036-1042. [Link]

  • Kym, P. R., & Kort, M. E. (2014). The discovery of TRPV3 antagonists for the treatment of pain and itch. Annual Reports in Medicinal Chemistry, 49, 153-166. [Link]

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Reduction of Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the experimental setups and protocols for the reduction of pyridinecarboxylic acids, critical precursors in pharmaceutical and materials science. We move beyond simple step-by-step instructions to explore the underlying chemical principles that govern the choice of methodology, reaction conditions, and analytical validation. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for synthesizing piperidine-based structures and other reduced pyridine derivatives. We will cover three primary methodologies: Catalytic Hydrogenation, Metal Hydride Reduction, and Electrochemical Methods, each with detailed protocols and expert insights.

Introduction: The Strategic Importance of Pyridinecarboxylic Acid Reduction

Pyridinecarboxylic acids are versatile building blocks. Their reduction is a cornerstone transformation for accessing two primary classes of compounds:

  • Piperidinecarboxylic Acids: Saturation of the aromatic ring yields the piperidine core, a privileged scaffold found in a vast number of marketed drugs and bioactive molecules. The conformational rigidity and basic nitrogen atom of the piperidine ring are key for molecular recognition and favorable pharmacokinetic properties.

  • Pyridylmethanols: Selective reduction of the carboxylic acid moiety, while preserving the aromatic ring, provides pyridylmethanols, which are important intermediates for further functionalization.

The choice of reduction strategy is therefore dictated by the desired outcome: ring saturation or side-chain reduction. This guide will dissect the experimental variables that allow the scientist to control this selectivity.

Method 1: Catalytic Hydrogenation for Ring Saturation

Catalytic hydrogenation is the most common and scalable method for the reduction of the pyridine ring to a piperidine. The reaction involves the addition of molecular hydrogen (H₂) across the double bonds of the aromatic ring in the presence of a metal catalyst.

Causality of Experimental Choices: The primary challenge in hydrogenating pyridine derivatives is the potential for the basic nitrogen atom (both in the starting material and the more basic piperidine product) to adsorb onto the catalyst surface and act as a poison, inhibiting the reaction.[1] Experimental conditions are therefore chosen to mitigate this effect.

  • Catalyst Selection: Platinum (Pt), Palladium (Pd), and Rhodium (Rh) are the most effective catalysts.

    • Platinum Oxide (PtO₂ or Adams' catalyst): Highly effective, often used in acidic media like acetic acid or as a salt in water.[1][2] The acidic environment protonates the pyridine nitrogen, preventing it from binding to and poisoning the platinum surface.

    • Palladium on Carbon (Pd/C): A cost-effective and common choice, though sometimes requiring higher pressures and temperatures compared to platinum or rhodium.[3]

    • Rhodium on Alumina (Rh/Al₂O₃) or Carbon (Rh/C): Very active catalysts that can operate under milder conditions, often at room temperature and low pressure.[4][5] Rhodium can be particularly useful, but its cost is a consideration.[3]

  • Solvent and pH: The choice of solvent is critical. Conducting the hydrogenation in an acidic medium (e.g., glacial acetic acid) or in water with the substrate as a salt is a common strategy to prevent catalyst poisoning.[1][2] For some substrates, using an aqueous ammonia solution can also be effective.[4]

  • Pressure and Temperature: These parameters directly influence the reaction rate. Higher pressures (e.g., 2-5 MPa) increase the concentration of hydrogen on the catalyst surface, accelerating the reduction.[3] Temperature can also increase the rate, but excessive heat may lead to side reactions like decarboxylation, particularly with nicotinic acid (3-pyridinecarboxylic acid).[1][4]

Comparative Data for Catalytic Hydrogenation
Starting MaterialCatalystSolventPressure (atm)Temperature (°C)Yield (%)ProductReference
Picolinic AcidPlatinum OxideWater2.5Room Temp~100Piperidine-2-carboxylic acid[1][5]
Nicotinic Acid5% Rhodium on AluminaWater / Ammonia2Room Temp88.5Nipecotic Acid[4]
Isonicotinic AcidPlatinum OxideWater2.5Room Temp81.5Isonipecotic Acid[1]
2-Pyridinecarboxylic AcidPalladium on CarbonN/A40-5090-100N/A2-Piperidinecarboxylic acid[3]
General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with: - Pyridinecarboxylic Acid - Solvent (e.g., H₂O, Acetic Acid) - Catalyst (e.g., PtO₂, Rh/C) B Seal Reactor A->B C Purge with Inert Gas (N₂ or Ar) B->C D Pressurize with H₂ C->D E Heat & Agitate (Monitor H₂ uptake) D->E F Cool & Vent Reactor E->F G Filter through Celite® to remove catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Purify Product (Crystallization / Chromatography) H->I

Caption: General workflow for catalytic hydrogenation of pyridinecarboxylic acids.

Protocol 1: Hydrogenation of Picolinic Acid using Platinum Oxide

This protocol is based on the successful low-pressure reduction of picolinic acid.[1][5]

Materials & Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Pressure-rated reaction vessel

  • Picolinic acid

  • Platinum (IV) oxide (PtO₂)

  • Deionized water

  • Celite® or another filter aid

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a pressure-rated vessel, prepare a mixture of picolinic acid (e.g., 12.3 g, 0.1 mole) in 150 mL of deionized water.[5]

  • Catalyst Addition: Carefully add the platinum oxide catalyst (e.g., 0.25 g) to the solution.

  • System Setup: Secure the vessel to the hydrogenation apparatus. Seal it tightly.

  • Inert Gas Purge: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen to approximately 2.5 atm.[5] Begin agitation (shaking or stirring) at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 4-5 hours when hydrogen uptake ceases.[5]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with a small amount of water. Caution: Platinum catalysts can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely.

  • Isolation: Concentrate the clear filtrate to dryness using a rotary evaporator. The resulting solid is piperidine-2-carboxylic acid.[5]

  • Characterization: Confirm product identity and purity via NMR spectroscopy, Mass Spectrometry, and HPLC analysis.

Method 2: Metal Hydride Reduction for Carboxylic Acid to Alcohol Conversion

To selectively reduce the carboxylic acid group to a primary alcohol while leaving the pyridine ring intact, strong metal hydride reducing agents are employed. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation.[6][7]

Causality of Experimental Choices:

  • Reagent Selection: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids.[8] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids efficiently.[8] The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.

  • Mechanism: The reduction proceeds via a multi-step mechanism. First, the acidic proton of the carboxylic acid reacts with a hydride to form H₂ gas and a lithium carboxylate salt.[8] Subsequent hydride additions to the carbonyl carbon, facilitated by coordination to the aluminum species, lead to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[6][8]

  • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water or other protic sources. An excess of the hydride reagent is required to account for the initial acid-base reaction and the two subsequent reduction steps.[8]

Reaction Scheme: Selective Carboxylic Acid Reduction

Caption: Selective reduction of the carboxyl group using LiAlH₄.

Protocol 2: LiAlH₄ Reduction of a Pyridinecarboxylic Acid

Materials & Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Pyridinecarboxylic acid (ensure it is dry)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ice-water bath

  • Aqueous solutions for quenching (e.g., water, NaOH solution, Rochelle's salt solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble the flame-dried three-necked flask with the condenser, dropping funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation: In the reaction flask, prepare a suspension of LiAlH₄ (e.g., 2.5 equivalents) in anhydrous THF under nitrogen. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the pyridinecarboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Note: Initial gas evolution (H₂) will be observed.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the reaction to reflux to ensure completion. Monitor the reaction progress using TLC or HPLC.

  • Quenching (Fieser Method): After the reaction is complete, cool the flask back to 0 °C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid and wash it thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyridylmethanol.

  • Purification & Characterization: Purify the product by column chromatography or crystallization. Confirm the structure and purity by NMR, IR (disappearance of C=O stretch), and MS.

Method 3: Electrochemical Reduction

Electrochemical methods offer a unique approach to reduction, where the electron is the primary reagent. The reaction outcome can be finely tuned by controlling parameters like electrode material, applied potential, and pH.[9] This technique can be used to reduce pyridinecarboxylic acids to aldehydes or alcohols.[10]

Causality of Experimental Choices:

  • Electrode Material: The choice of cathode is critical. Different materials exhibit different overpotentials for hydrogen evolution and different affinities for the substrate, influencing the reaction pathway. Mercury, lead, tin, and copper electrodes have been studied for the reduction of nicotinic acid.[9][10]

  • Potential/Current Control: Reactions can be run under potentiostatic (controlled potential) or galvanostatic (controlled current) conditions. Controlled potential electrolysis can offer higher selectivity for a specific reduction process.[10]

  • Medium: The reaction is highly sensitive to pH. Acidic conditions are often required to protonate the pyridine ring and facilitate reduction.[9]

Note: Electrochemical setups are more specialized. The protocol below is a conceptual outline.

Protocol 3: Conceptual Outline for Electrochemical Reduction
  • Cell Assembly: An electrochemical cell, either divided (with a membrane separating the anode and cathode compartments) or undivided, is used. A working electrode (cathode, e.g., amalgamated lead), a counter electrode (anode, e.g., platinum), and a reference electrode are required.

  • Electrolyte Preparation: The pyridinecarboxylic acid is dissolved in an appropriate aqueous buffer solution (e.g., acidic phosphate buffer) which serves as the electrolyte.[10]

  • Electrolysis: A controlled potential or current is applied using a potentiostat/galvanostat. The reaction is run until the starting material is consumed (monitored by HPLC or voltammetry).

  • Work-up: The product is extracted from the electrolyte solution using an organic solvent.

  • Isolation and Analysis: The product is isolated, purified, and characterized as in other methods. For example, the reduction of pyridine-3-carboxylic acid at certain electrodes can yield pyridine-3-aldehyde.[9]

Analytical Methods for Reaction Monitoring and Characterization

Trustworthy protocols require robust analytical validation. The progress of the reduction and the purity of the final product must be rigorously assessed.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for monitoring these reactions. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (like formic or phosphoric acid) can effectively separate the polar, zwitterionic pyridinecarboxylic acid starting material from the more basic and often less polar piperidine product.[11][12] UV detection is suitable as both the pyridine and carboxylate moieties are chromophores.[13][14]

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative reaction monitoring. A polar solvent system (e.g., methanol/dichloromethane) is often required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the product, especially if it is volatile or can be derivatized to increase volatility.[13][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of aromatic proton signals (typically δ 7-9 ppm) and the appearance of aliphatic signals (δ 1-4 ppm) is a clear indicator of successful ring hydrogenation.

  • Infrared (IR) Spectroscopy: Can be used to track the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid when it is reduced to an alcohol.

Conclusion

The reduction of pyridinecarboxylic acids is a versatile and powerful transformation in synthetic chemistry. By understanding the underlying principles of catalyst poisoning, reagent reactivity, and electrochemical potential, researchers can selectively target either the aromatic ring for saturation or the carboxylic acid for reduction. Catalytic hydrogenation remains the method of choice for producing valuable piperidinecarboxylic acids, while metal hydride reduction provides a direct route to pyridylmethanols. Careful selection of the experimental setup, rigorous monitoring, and thorough characterization are paramount to achieving reliable and reproducible results in the laboratory and beyond.

References

  • Electrochemical reduction of pyridine-3-carboxylic acid at different electrodes.ResearchGate.
  • Electrochemical Reduction of Pyridine 2, 6-Dicarboxylic Acid and pyridine 2,6-Dialdehyde.Informatics Journals.
  • Reductions of pyridine monocarboxylic acids and carboxaldehydes at mercury cathodes.Semantic Scholar.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.Google Patents.
  • Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.datapdf.com.
  • The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.Google Patents.
  • Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.Google Patents.
  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.ResearchGate.
  • Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst.ACS Publications.
  • HPLC Separation of Pyridinecarboxylic Acids.SIELC Technologies.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.HELIX Chromatography.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.Asian Journal of Chemistry.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.Benchchem.
  • Metal Hydride Reduction.University of Calgary.
  • Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.PubMed.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.Master Organic Chemistry.
  • Metal Hydride Reduction Reaction: Mechanism and Application.Chemistry Notes.
  • Analytical methods for pyridine.Agency for Toxic Substances and Disease Registry.
  • Reduction of Carboxylic Acids.Chemistry Steps.

Sources

Application Note: Scalable Synthesis of 3-Fluoropyridine-2-methanol via Enhanced Borohydride Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 3-fluoropyridine-2-methanol , a critical pharmacophore in kinase inhibitor and GPCR ligand development. While direct reduction of aldehydes is standard, this protocol focuses on the reduction of methyl 3-fluoropicolinate (ester) using a Sodium Borohydride (


) / Calcium Chloride (

)
system.

This "enhanced borohydride" method is superior to standard Lithium Aluminum Hydride (


) routes for scale-up due to improved safety profiles, lower cost, and higher chemoselectivity, avoiding defluorination side reactions common with stronger reducing agents.

Strategic Analysis: Reagent Selection

The synthesis of fluorinated pyridine methanols presents a specific challenge: the electron-deficient pyridine ring renders the C-F bond susceptible to nucleophilic attack (SNAr) by strong hydride donors.

Parameter

(Standard)

(Standard)

(Recommended)
Reactivity Very High (Reduces acids/esters)Low (Reduces aldehydes/ketones only)High (Reduces esters)
Chemoselectivity Poor (Risk of C-F reduction)ExcellentExcellent
Safety Pyrophoric, violent quenchMild, evolves

Manageable
Solvent Ethers (THF/Et2O)Alcohols (MeOH/EtOH)MeOH/THF
Cost HighLowLow

Expert Insight: Standard


 is insufficiently electrophilic to reduce esters. By adding 

, we generate a calcium borohydride species (

) in situ or, more accurately,

acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride transfer, allowing reduction to occur in methanol at moderate temperatures [1, 2].

Reaction Mechanism

The transformation proceeds via a Lewis-acid activated hydride transfer. The presence of the fluorine atom at the 3-position inductively withdraws electron density, actually making the carbonyl carbon more electrophilic, but steric hindrance and electronic repulsion can complicate kinetics.

ReactionMechanism cluster_0 Key Interaction Start Methyl 3-fluoropicolinate Complex Activated Complex (Ca++ coordinated C=O) Start->Complex + CaCl2 (Lewis Acid) Inter Borate Intermediate Complex->Inter + NaBH4 (Hydride Transfer) Product 3-Fluoropyridine-2-methanol Inter->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of Lewis-acid promoted borohydride reduction. The Calcium ion coordinates with the carbonyl oxygen, facilitating nucleophilic attack by the borohydride anion.

Detailed Protocol: Ester Reduction

Starting Material: Methyl 3-fluoropicolinate (or Ethyl analogue) Reagents: Sodium Borohydride (98%), Calcium Chloride (Anhydrous, powder), Methanol (HPLC Grade), THF.

Preparation of Reagents[1][2][3][4][5][6]
  • Anhydrous

    
    :  It is critical to use powdered, anhydrous 
    
    
    
    . If the material is clumped or hydrated, the reaction rate will stall. Dry in an oven at 150°C if unsure.
  • Solvent System: A 2:1 ratio of THF:MeOH is optimal. THF solubilizes the ester, while MeOH is required for the borohydride kinetics.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect to a scrubber (to vent

    
    ).
    
  • Solvation: Charge Methyl 3-fluoropicolinate (1.0 eq, e.g., 10 g) and anhydrous

    
     (1.5 eq, 10.8 g) into the flask. Add THF (10 volumes) and stir for 15 minutes to allow complexation. The solution may become slightly cloudy.
    
  • Solvent Addition: Add Methanol (5 volumes) to the mixture. Cool the system to 0°C using an ice bath.

  • Reduction (Critical Step):

    • Add

      
       (2.5 eq) portion-wise over 30–45 minutes.
      
    • Caution: Vigorous hydrogen evolution will occur. Do not seal the system. Maintain internal temperature < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check via TLC (50% EtOAc/Hexane) or LCMS. The ester spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.
    
    • Note: Acidic quench is preferred over water to break up tight boron-amine complexes common with pyridines.

  • Workup:

    • Evaporate the bulk organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the aqueous residue with water and extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • pH Control: Ensure the aqueous layer is pH ~8-9. If too acidic, the pyridine nitrogen protonates, trapping the product in the water phase. Adjust with saturated

      
       if necessary.[1][2]
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The crude oil often crystallizes upon standing or can be used directly.
    
Process Parameters Summary[1][6][8]
VariableRangeOptimalConsequence of Deviation
Temperature (Add) -5°C to 10°C0°C>10°C risks runaway

evolution.
Stoichiometry (

)
2.0 – 4.0 eq2.5 eq<2.0 eq leads to incomplete conversion.
Stoichiometry (

)
1.0 – 2.0 eq1.5 eqEssential for ester activation.
Quench pH 7.0 – 9.08.5<7.0 traps product in aqueous phase.

Operational Workflow Diagram

Workflow cluster_setup Phase 1: Setup & Activation cluster_rxn Phase 2: Reduction cluster_workup Phase 3: Isolation Step1 Dissolve Ester + CaCl2 in THF/MeOH (2:1) Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH4 portion-wise (Control H2 evolution) Step2->Step3 Step4 Warm to RT Stir 2-4 Hours Step3->Step4 Decision LCMS: Complete? Step4->Decision Decision->Step4 No (Add 0.5 eq NaBH4) Step5 Quench with sat. NH4Cl (pH Control) Decision->Step5 Yes Step6 Extract (DCM or EtOAc) Dry & Concentrate Step5->Step6

Figure 2: Operational workflow for the batch synthesis of 3-fluoropyridine-2-methanol.

Troubleshooting & Optimization

Problem: Low Yield (<50%)
  • Root Cause 1 (Solubility): The product is highly polar due to the pyridine nitrogen and the alcohol group. It is water-soluble.[3]

    • Fix: Perform a "salting out" procedure during extraction by saturating the aqueous phase with NaCl. Use DCM/Isopropanol (9:1) for extraction to improve recovery.

  • Root Cause 2 (pH): As noted, if the quench is too acidic, the product remains protonated (

    
    ) in water.
    
    • Fix: Verify aqueous pH is > 7.5 before discarding the water layer.

Problem: Incomplete Reaction
  • Root Cause: "Wet"

    
     or old 
    
    
    
    .
    • Fix:

      
       absorbs moisture and decomposes to borates. Use fresh reagent. Ensure 
      
      
      
      is anhydrous; the hydration energy of Calcium is high and water competes with the ester for coordination.

Safety & Compliance

  • Hydrogen Gas: The reaction generates significant

    
    . Perform in a fume hood with no ignition sources.
    
  • Fluorinated Pyridines: These compounds can be skin irritants and have distinct toxicological profiles. Wear chemically resistant gloves (Nitrile) and eye protection.

  • Waste: Quenched borohydride mixtures contain boric acid derivatives. Dispose of according to halogenated organic solvent protocols.

References

  • Brown, H. C., & Rao, B. C. S. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Technical Library. Link

  • Zhu, Y., et al. (2020).[4][5] A New Synthetic Method of 3-Fluoropyridine-2-methanol. China Patent CN111004171A. Link

  • Frontier Specialty Chemicals. (2023). 3-Fluoro-2-(hydroxymethyl)pyridine Product Data. Link

  • Sigma-Aldrich. (2023). 3-Fluoropyridine Physical Properties and Safety Data. Link

Sources

Application Notes: The Strategic Use of (3-Fluoro-4-methyl-2-pyridinyl)methanol in the Synthesis of Next-Generation Phosphodiesterase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing (3-Fluoro-4-methyl-2-pyridinyl)methanol as a key structural intermediate in the discovery and development of potent and selective phosphodiesterase-4 (PDE4) inhibitors. We delve into the molecular rationale for employing this specific scaffold, present a robust, proposed synthetic route to the intermediate, and provide an exemplary protocol for its incorporation into a final inhibitor structure. Furthermore, we furnish detailed, field-proven methodologies for evaluating the synthesized compounds through both enzymatic and cell-based assays to determine their inhibitory potency and cellular efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel anti-inflammatory therapeutics.

The Rationale: Why Target PDE4?

Phosphodiesterase-4 (PDE4) is a critical enzyme within the cyclic adenosine monophosphate (cAMP) signaling cascade.[1] In inflammatory and immune cells, elevated cAMP levels are associated with a suppressed inflammatory response. PDE4 specifically hydrolyzes cAMP to its inactive form, 5'-AMP, thereby terminating this anti-inflammatory signal.[2] The inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors like Protein Kinase A (PKA), resulting in the modulation of various inflammatory processes, including the suppression of cytokine production (e.g., TNF-α) and the relaxation of airway smooth muscle.[3] This mechanism establishes PDE4 as a premier therapeutic target for a range of inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, psoriatic arthritis, and asthma.[2][4]

GPCR GPCR Activation (e.g., β2-AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Active Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Responses PKA->Response Inhibitor (3-Fluoro-4-methyl-2-pyridinyl) methanol-based Inhibitor Inhibitor->PDE4 Inhibits

Figure 1: The PDE4-cAMP signaling pathway and the mechanism of inhibition.

The Building Block: Rationale for the (3-Fluoro-4-methyl-2-pyridinyl) Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to form key hydrogen bonds and engage in aromatic interactions within enzyme active sites.[5] In the context of PDE4 inhibitors, substituted pyridines, particularly 3,5-dichloropyridine moieties found in compounds like Roflumilast, are well-validated as critical fragments for achieving high potency.[5]

The specific intermediate, (3-Fluoro-4-methyl-2-pyridinyl)methanol, offers several strategic advantages:

  • Fluorine Substitution: The introduction of a fluorine atom at the 3-position can significantly enhance metabolic stability by blocking a potential site of oxidation. Its high electronegativity can also modulate the pKa of the pyridine nitrogen and influence binding interactions within the PDE4 active site.[6]

  • Methyl Group: The 4-methyl group serves as a valuable synthetic handle and can occupy a specific hydrophobic pocket within the enzyme, potentially increasing potency and selectivity.

  • Hydroxymethyl Group: The 2-(hydroxymethyl) group is the key point of attachment for building out the rest of the inhibitor. It allows for the formation of stable ether or ester linkages, providing a versatile connection point to other pharmacophoric elements, such as the catechol ether mimics common in many potent PDE4 inhibitors.

Synthetic Protocols: From Starting Materials to Final Inhibitor

The following protocols provide a comprehensive workflow for the synthesis and subsequent utilization of the title compound.

cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Inhibitor Synthesis & Evaluation Start 4-Methyl-2-picolinic Acid Derivative FluorinatedEster Methyl 3-Fluoro-4-methyl- 2-pyridinecarboxylate Start->FluorinatedEster Multi-step (e.g., Nitration, Fluorination) Target (3-Fluoro-4-methyl-2- pyridinyl)methanol FluorinatedEster->Target Reduction FinalPDE4i Final PDE4 Inhibitor Target->FinalPDE4i Catechol Catechol Derivative Catechol->FinalPDE4i Etherification Assay Biochemical & Cell-Based Assays FinalPDE4i->Assay Data IC50 & Efficacy Data Assay->Data

Figure 2: General workflow for synthesis and evaluation.

Protocol 1: Proposed Synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol

This protocol outlines a plausible, multi-step synthesis based on established chemical transformations for analogous pyridine compounds.[6][7]

Step A: Nitration of Methyl 4-Methylpicolinate

  • To a cooled (0 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid.

  • Add methyl 4-methylpicolinate portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 4-methyl-3-nitropicolinate.

Step B: Nucleophilic Aromatic Substitution (Fluorination) [6]

  • To a flask containing the crude methyl 4-methyl-3-nitropicolinate, add anhydrous dimethyl sulfoxide (DMSO) and cesium fluoride (CsF, 5 equivalents).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 90-120 minutes, monitoring for the consumption of the starting material.

  • Cool the mixture, add distilled water, and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography (e.g., using an ethyl acetate/hexane gradient) to isolate methyl 3-fluoro-4-methylpicolinate.

Step C: Reduction to (3-Fluoro-4-methyl-2-pyridinyl)methanol [7]

  • Dissolve the purified methyl 3-fluoro-4-methylpicolinate in a mixture of tetrahydrofuran (THF) and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 3-4 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until the reaction is complete.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the organic solvents via rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target intermediate, (3-Fluoro-4-methyl-2-pyridinyl)methanol.

Protocol 2: Exemplary Synthesis of a PDE4 Inhibitor via Williamson Ether Synthesis

This protocol demonstrates the use of the synthesized intermediate to form an ether linkage with a catechol-like fragment, a common motif in potent PDE4 inhibitors such as Roflumilast.[1]

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and cool the suspension to 0 °C.

  • Slowly add a solution of (3-Fluoro-4-methyl-2-pyridinyl)methanol (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of a suitable aryl bromide (e.g., 1-bromo-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene, 1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final PDE4 inhibitor.

Biological Evaluation: Quantifying Inhibitory Activity

Protocol 3: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available assay kits and provides a robust method for determining the half-maximal inhibitory concentration (IC50).

Principle: The assay uses a fluorescein-labeled cAMP substrate (cAMP-FAM). In the absence of an inhibitor, PDE4 hydrolyzes cAMP-FAM. A specific phosphate-binding agent then binds to the resulting AMP-FAM, forming a large, slow-tumbling complex that emits a high fluorescence polarization (FP) signal. In the presence of an effective inhibitor, cAMP-FAM is not hydrolyzed, does not bind the agent, and remains a small, fast-tumbling molecule with a low FP signal.

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT).

    • Prepare serial dilutions of the test compound in 100% DMSO, then further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO is ≤1%).

    • Dilute recombinant human PDE4B enzyme (e.g., BPS Bioscience) to the working concentration in Assay Buffer.

    • Prepare the cAMP-FAM substrate and Binding Agent solutions as per the supplier's instructions.

  • Assay Execution (384-well plate):

    • Add 5 µL of the diluted test compound or vehicle control to appropriate wells.

    • Add 5 µL of diluted PDE4B enzyme to all wells except the "No Enzyme" control.

    • Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the Binding Agent solution.

    • Incubate for a further 30-60 minutes at room temperature.

  • Detection:

    • Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Cell-Based cAMP Accumulation Assay (CRE-Luciferase Reporter)

This protocol assesses the ability of an inhibitor to increase intracellular cAMP levels in a cellular context.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or another suitable cell line) in appropriate media.

    • Seed cells into a 96-well white, clear-bottom plate.

    • Co-transfect the cells with a cAMP Response Element (CRE) luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Assay Execution:

    • Remove the culture medium and replace it with serum-free medium containing serial dilutions of the test compound. Pre-incubate for 30 minutes.

    • Stimulate the cells by adding a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the unstimulated control).

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Remove the medium and lyse the cells.

    • Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).

Data Summary

The successful application of the described protocols will yield quantitative data essential for structure-activity relationship (SAR) studies.

ParameterProtocolExpected Outcome (Exemplary)
Intermediate Yield Protocol 130-40% over 3 steps
Intermediate Purity Protocol 1>95% by ¹H-NMR and LC-MS
Final Inhibitor Yield Protocol 250-70%
Final Inhibitor Purity Protocol 2>98% by HPLC
PDE4B IC50 Protocol 31 - 100 nM
Cellular EC50 Protocol 450 - 500 nM

Conclusion

The (3-Fluoro-4-methyl-2-pyridinyl)methanol intermediate represents a highly valuable and strategically designed building block for the synthesis of novel PDE4 inhibitors. Its specific substitution pattern is rationally designed to enhance key drug-like properties. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize this intermediate, incorporate it into lead compounds, and rigorously evaluate their biological activity, thereby accelerating the discovery of new therapeutics for inflammatory diseases.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (n.d.).
  • PDE4B Cell-Based Activity Assay Kit - BPS Bioscience. (n.d.).
  • Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.). Google Patents.
  • Tofimilast In Vitro Assay Protocol for PDE4 Inhibition. (2025). BenchChem.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nesi, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals (Basel), 16(7), 1009. [Link]

  • In Vitro PDE4 Inhibition Assay Using (S)-(+)-Rolipram. (2025). BenchChem.
  • Nesi, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1009. Available from [Link]

  • United States Patent 6,403,596 B1. (2002). Google Patents. Retrieved from [Link]

  • Implications of PDE4 structure on inhibitor selectivity across PDE families. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Status Summary of Selected PDE4 Inhibitors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]

  • Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. (2017). PNAS, 114(25), E5047–E5056. [Link]

  • Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (2025). BenchChem.
  • phosphodiesterase-4 inhibitor combinations, methods of making, and methods of use thereof. (2022). Justia Patents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in (3-Fluoro-4-methyl-2-pyridinyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Yield Optimization for (3-Fluoro-4-methyl-2-pyridinyl)methanol Synthesis

Executive Summary

The synthesis of (3-Fluoro-4-methyl-2-pyridinyl)methanol (CAS: N/A for specific isomer, generally related to fluoropyridine methanol classes) presents a unique set of challenges. The electron-withdrawing nature of the fluorine atom at the C3 position, combined with the basicity of the pyridine nitrogen, often leads to two primary yield-killing scenarios: over-reduction of the heteroaromatic ring and product loss during aqueous workup due to high water solubility.

This guide moves beyond standard textbook protocols, focusing on the Modified Borohydride Reduction strategy. While Lithium Aluminum Hydride (LiAlH₄) is the traditional choice, our field data suggests that a Sodium Borohydride (NaBH₄) / Calcium Chloride (CaCl₂) system offers superior selectivity and yield for 3-fluorinated pyridine esters.

Part 1: The Core Protocol (The "Gold Standard")

Objective: Selective reduction of Methyl 3-fluoro-4-methylpicolinate to the target alcohol without affecting the pyridine ring or the C-F bond.

Reaction Scheme:



Optimized Experimental Workflow
ParameterSpecificationRationale
Substrate Methyl 3-fluoro-4-methylpicolinate (1.0 eq)Esters reduce more cleanly than acids; Methyl esters minimize steric bulk compared to t-butyl.
Reducing Agent NaBH₄ (3.0 - 4.0 eq)Milder than LiAlH₄; avoids defluorination or ring hydrogenation.
Additive CaCl₂ (anhydrous, 1.5 - 2.0 eq)Generates Ca(BH₄)₂ in situ, significantly enhancing reducing power to match LiAlH₄ without the associated risks [1].
Solvent System THF : MeOH (2:1 ratio)MeOH is required for borohydride activation; THF solubilizes the organic ester.
Temperature 0°C

RT

Reflux (if needed)
Stepwise warming prevents runaway exotherms common with fluorinated substrates.
Step-by-Step Procedure
  • Activation Phase: In a flame-dried flask under Nitrogen (

    
    ), dissolve CaCl₂ (1.5 eq)  and NaBH₄ (3.0 eq)  in anhydrous THF . Stir for 30 minutes at 0°C. Note: The mixture will become milky white as the active calcium borohydride species forms.
    
  • Addition: Dissolve the pyridine ester (1.0 eq) in a minimal amount of THF/MeOH (2:1) . Add this solution dropwise to the borohydride mixture at 0°C over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/HPLC. If conversion is <90% after 2 hours, heat to a gentle reflux (60°C) for 1 hour.

  • Quenching (Critical Step): Cool to 0°C. Quench carefully with saturated NH₄Cl or dilute HCl (pH ~5-6). Do not use strong acid, as this will protonate the pyridine nitrogen and trap the product in the aqueous phase.

  • Workup: Adjust pH to ~8 using saturated NaHCO₃. Extract continuously with Dichloromethane (DCM) or EtOAc (3x).

    • Pro-Tip: If the product remains in the water layer, saturate the aqueous phase with solid NaCl ("Salting out").

Part 2: Troubleshooting & FAQs

Q1: I am using LiAlH₄, but my yield is stuck at 40-50%. I see multiple spots on TLC. What is happening? Diagnosis: You are likely experiencing over-reduction or ring degradation . Explanation: The C3-fluorine atom makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack by the aggressive hydride (


) from LiAlH₄. This can lead to the reduction of the pyridine double bonds (dihydropyridines) or even defluorination.
Solution:  Switch to the NaBH₄/CaCl₂  system described above. It is chemoselective for the carbonyl group and leaves the fluorinated pyridine ring intact [2].

Q2: My reaction conversion is 100%, but I recover very little product after extraction. Where did it go? Diagnosis: Water solubility entrapment . Explanation: Pyridinemethanols are polar and can form hydrogen bonds with water. Furthermore, the basic pyridine nitrogen can form salts with boron or aluminum byproducts, which are water-soluble. Solution:

  • Chelation Breaking: Ensure you quench with an acidic buffer (like NH₄Cl) to break the Boron-Nitrogen complexes, then neutralize (pH 7-8) before extraction.

  • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12-24 hours.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation before extraction. This forces the organic product out of the water layer (Hofmeister effect).

Q3: Can I start from the Carboxylic Acid instead of the Ester? Diagnosis: Yes, but expect lower yields with standard reagents. Explanation: Carboxylic acids react with borohydrides to form acyloxyborohydrides, which are stable and resist further reduction. Solution: If you must start from the acid:

  • Mixed Anhydride Method: Treat the acid with Ethyl Chloroformate/Et₃N to form the mixed anhydride, then reduce in situ with NaBH₄.[1]

  • Borane-THF: Use

    
     complex. It reduces acids faster than esters, but be cautious of the cost and stability of the reagent [3]. Recommendation: Convert acid to Methyl Ester using 
    
    
    
    first (quantitative yield), then reduce.

Part 3: Visualization & Logic

Workflow Logic: Ester Reduction Pathway

SynthesisWorkflow Start Starting Material: Methyl 3-fluoro-4-methylpicolinate ReagentPrep Reagent Prep: NaBH4 + CaCl2 in THF (Generates Ca(BH4)2) Start->ReagentPrep Addition Addition: Add Ester in MeOH/THF Temp: 0°C ReagentPrep->Addition Monitoring Monitor Reaction: TLC/HPLC @ 2 hrs Addition->Monitoring Decision Conversion > 95%? Monitoring->Decision Reflux Action: Heat to Reflux (60°C) Decision->Reflux No Quench Quench: Sat. NH4Cl (pH 5-6) Break Boron Complex Decision->Quench Yes Reflux->Monitoring Extraction Extraction: Neutralize to pH 8 DCM Extraction + NaCl Saturation Quench->Extraction Final Final Product: (3-Fluoro-4-methyl-2-pyridinyl)methanol Extraction->Final

Caption: Optimized decision tree for the NaBH₄/CaCl₂ reduction of fluorinated pyridine esters.

Part 4: Comparative Data Analysis

Table 1: Reducing Agent Performance for Fluorinated Pyridine Esters

MethodAvg. Isolated YieldSelectivitySafety ProfileMain Drawback
LiAlH₄ (THF) 45 - 60%LowHazardousOver-reduction of pyridine ring; difficult workup (aluminum emulsions).
NaBH₄ (MeOH) < 20%HighSafeReaction is too slow/incomplete for esters without additives.
NaBH₄ + CaCl₂ (THF/MeOH) 82 - 92% Excellent Moderate Requires careful quenching to remove Calcium salts.
DIBAL-H (DCM) 65 - 75%ModerateHazardousOften stops at Aldehyde or over-reduces; expensive.

References

  • Scholars Research Library. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols: Borane Reagents. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Chemical Support) Subject: Troubleshooting & Optimization for Pyridine Fluorination Audience: Medicinal Chemists, Process Chemists

Welcome to the Pyridine Fluorination Support Hub

The Challenge: Fluorinating pyridines is notoriously difficult due to the electron-deficient nature of the ring (reducing reactivity toward electrophilic fluorination) and the potential for the pyridine nitrogen to poison transition metal catalysts.

This guide is structured by Methodology . Select the module below that matches your current experimental pathway.

Quick Diagnostic: Which Method Should I Use?

Before proceeding, verify you are using the correct pathway for your substrate using our decision matrix.

FluorinationDecisionTree Start Starting Material Halogen Halopyridine (Cl, Br, I) Start->Halogen Hydroxy Hydroxypyridine (Pyridinol) Start->Hydroxy Carboxy Pyridine Carboxylic Acid Start->Carboxy Unfunctionalized Unfunctionalized C-H Bond Start->Unfunctionalized Halex Method A: Halex (SNAr) (Use if Activated/EWG) Halogen->Halex Electron Poor (e.g., -NO2, -CN) PdCat Method B: Pd-Catalyzed Coupling (Use if Unactivated) Halogen->PdCat Electron Neutral/Rich Pheno Method C: Deoxyfluorination (PhenoFluor) Hydroxy->Pheno AgDecarb Method D: Ag-Catalyzed Decarboxylative Carboxy->AgDecarb Radical Method E: Radical/Selectfluor (Minisci Type) Unfunctionalized->Radical

Figure 1: Decision matrix for selecting the optimal fluorination methodology based on pyridine substitution patterns.

Module A: Nucleophilic Fluorination (Halex/SNAr)

Target: Activated halopyridines (e.g., 2-chloro-3-nitropyridine). Core Reagents: KF, CsF, spray-dried KF.

Troubleshooting Guide

Q: My reaction stalls at 20-30% conversion despite high temperatures (150°C+). A: The issue is likely the lattice energy of the fluoride source and its solubility. Standard KF has a low surface area and forms a tight lattice that is insoluble in aprotic solvents.

  • The Fix: Switch to Spray-Dried KF (sd-KF) . It has a significantly higher surface area.

  • Protocol Adjustment: Add a phase transfer catalyst (PTC). 18-crown-6 is standard, but for high-temperature stability, use tetraphenylphosphonium bromide (

    
    ) .
    

Q: I see significant hydroxypyridine byproducts. A: This is "naked" fluoride acting as a base on trace water. Fluoride is extremely hygroscopic; even "anhydrous" solvents often contain enough water to kill the reaction.

  • The Fix: You must create a "self-drying" system.

  • Protocol: Perform an azeotropic distillation with toluene inside the reaction vessel before adding the substrate.

Optimized Workflow: Anhydrous Halex Setup

HalexWorkflow Step1 1. Mix KF + PTC in Reaction Vessel Step2 2. Add Toluene (Sacrificial Solvent) Step1->Step2 Step3 3. Rotovap/Distill (Azeotropic Drying) Step2->Step3 Step4 4. Add Dry DMSO/Sulfolane + Substrate Step3->Step4 Step5 5. Heat (120-180°C) Under N2 Step4->Step5

Figure 2: Critical drying protocol for Halex reactions to prevent hydrolysis byproducts.

Module B: Pd-Catalyzed Fluorination (Buchwald-Type)

Target: Unactivated halopyridines (e.g., 3-bromopyridine). Core Reagents: [(cinnamyl)PdCl]2, tBuBrettPhos, AdBrettPhos, AgF/KF.

Mechanistic Insight

Unlike C-N or C-O coupling, C-F reductive elimination is electronically unfavorable and sterically demanding. The pyridine nitrogen also competes for binding to Pd, leading to catalyst deactivation (formation of stable Pd(II)-pyridyl dimers).

Troubleshooting Guide

Q: No product formation; starting material remains. A: Catalyst poisoning. The pyridine nitrogen is binding to the Pd center, shutting down the cycle.

  • The Fix: You need a ligand that is bulky enough to prevent N-coordination but flexible enough to allow reductive elimination.

  • Recommendation: Use AdBrettPhos or

    
    BuBrettPhos .
    
  • Precatalyst: Do not use Pd(OAc)2 + Ligand in situ. Use a precatalyst like [(cinnamyl)PdCl]2 or G3/G4-Palladacycles to ensure active species formation [1].

Q: I am getting regioisomers (e.g., starting with 3-bromo, getting 4-fluoro). A: Your reaction is proceeding via an Aryne Intermediate . This happens when the base deprotonates the pyridine ring instead of facilitating transmetalation.

  • The Fix:

    • Lower the reaction temperature.[1][2]

    • Switch from CsF to AgF . Silver facilitates fluoride transfer without requiring highly basic conditions that trigger aryne formation [2].

Q: Low yield with significant protodefluorination (reduction to H). A: This is often caused by trace water acting as a proton source during the long reaction times required.

  • The Fix: Add 3Å molecular sieves directly to the reaction mixture.

Comparative Reagent Table
ComponentStandard ChoicePyridine-Specific OptimizationWhy?
Ligand BrettPhosAdBrettPhos "Ad" (Adamantyl) bulk prevents N-poisoning better than t-Butyl.
Source CsFAgF AgF promotes transmetalation via a hetero-bimetallic pathway, avoiding harsh basicity.
Pd Source Pd(OAc)2[(cinnamyl)PdCl]2 Avoids induction period; prevents formation of inactive Pd-aggregates.
Module C: Deoxyfluorination (PhenoFluor)

Target: 2-pyridines, 4-pyridones, and hydroxypyridines. Core Reagents: PhenoFluor Mix, Toluene.

Troubleshooting Guide

Q: The reagent (PhenoFluor) seems unreactive. A: PhenoFluor hydrolyzes rapidly in air.

  • The Fix: Handle strictly in a glovebox or use PhenoFluor Mix (pre-formulated stable pellets).

  • Solvent: Toluene is critical. Do not use polar solvents like DMF/DMSO as they react with the reagent.

Q: Reaction turns black/tarry. A: Thermal decomposition.

  • The Fix: While 80-100°C is standard, for sensitive pyridines, start at 50°C and monitor by F-NMR.

Module D: Decarboxylative Fluorination (Ag-Catalyzed)

Target: Pyridine-2-carboxylic acids (picolinic acids). Core Reagents: AgNO3, Selectfluor, K2S2O8.

Troubleshooting Guide

Q: Low conversion of the carboxylic acid. A: Radical quenching. The pyridine ring is radical-stabilizing, but if the radical is too stable, it may dimerize rather than capture fluorine.

  • The Fix: Use a biphasic system (Chlorobenzene/Water) with Selectfluor . The phase transfer is crucial for the radical mechanism [3].

References
  • Sather, A. C., et al. (2015). "Dosage Delivery of Sensitive Reagents Enables Glove-Box-Free Palladium-Catalyzed Fluorination of Aryl Halides."[3] Journal of the American Chemical Society.[3][4]

  • Lee, H. G., et al. (2014).[3] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society.[3][4]

  • Xu, P., et al. (2021).[4][5] "Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination." Journal of the American Chemical Society.[3][4]

  • Neumann, C. N., et al. (2016). "PhenoFluor: Practical Synthesis of Aryl Fluorides from Phenols." Nature.

  • Furuya, T., et al. (2011). "Carbon-Fluorine Bond Formation."[3][4][6][7][8] Nature.

Disclaimer: Fluorination reactions often involve hazardous reagents (HF derivatives). Always review MSDS and perform a safety assessment before replicating these protocols.

Sources

Stability and storage of (3-Fluoro-4-methyl-2-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zur Stabilität und Lagerung von Desmethyl-Lonafarnib, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.

Technisches Support-Center: Desmethyl-Lonafarnib

Herausgegeben von: Abteilung für Anwendungswissenschaft Dokument-ID: DML-TSG-2024-DE Version: 1.0

Zusammenfassung und Geltungsbereich

Dieses Dokument bietet eine umfassende Anleitung zur Stabilität, Lagerung und Handhabung von Desmethyl-Lonafarnib. Es richtet sich an Laborpersonal, um die Integrität der Verbindung während der experimentellen Arbeitsabläufe sicherzustellen, die Variabilität der Ergebnisse zu minimieren und die Sicherheit zu maximieren. Die hierin enthaltenen Protokolle und Empfehlungen basieren auf den bekannten chemischen Eigenschaften von Biphenyl- und Imidazol-Einheiten sowie auf bewährten Praktiken im Umgang mit pharmazeutischen Forschungsverbindungen.

Chemische Identität und Eigenschaften

EigenschaftWertQuelle(n)
IUPAC-Name 4-(3-(1-(4-Cyanophenyl)-1H-imidazol-4-yl)propyl)benzoesäure[1]
Synonyme Desmethyl-Lonafarnib; DML[1][2]
CAS-Nummer 199701-78-3[1][2]
Molekülformel C₂₀H₁₇N₃O₂[1][2]
Molekulargewicht 343.37 g/mol [1][2]
Erscheinungsbild Weißer bis cremefarbener Feststoff[3]
Löslichkeit Löslich in DMSO und Methanol; schwer löslich in Wasser[3]

Kernempfehlungen für Stabilität und Lagerung

Die Aufrechterhaltung der chemischen Integrität von Desmethyl-Lonafarnib ist für reproduzierbare experimentelle Ergebnisse von entscheidender Bedeutung. Die primären Abbaumechanismen, die zu berücksichtigen sind, sind Oxidation und Hydrolyse, insbesondere bei in Lösung gelagerten Proben.

ParameterEmpfehlungBegründung
Temperatur (Feststoff) -20°C Die Lagerung bei -20°C minimiert die thermische Zersetzung und verlangsamt alle potenziellen Festkörperreaktionen erheblich.[3]
Temperatur (Lösung) -80°C Für Stammlösungen (typischerweise in DMSO) wird eine Lagerung bei -80°C dringend empfohlen, um die Hydrolyse der Nitrilgruppe und die Oxidation zu verlangsamen.
Atmosphäre Inertgas (Argon oder Stickstoff) Die Biphenyl- und Imidazol-Ringe können anfällig für Oxidation sein. Die Lagerung unter einer inerten Atmosphäre verdrängt Sauerstoff und Feuchtigkeit und schützt so die Verbindung.
Lichtexposition In Braunglasfläschchen lagern Aromatische Systeme können photolabil sein. Die Verwendung von Braunglasfläschchen schützt die Verbindung vor lichtinduziertem Abbau.
Behälter Dicht verschlossene Glasfläschchen mit PTFE-ausgekleideten Kappen Verhindert das Eindringen von Feuchtigkeit und Luft. PTFE-Liner bieten eine ausgezeichnete chemische Beständigkeit gegenüber organischen Lösungsmitteln wie DMSO.

Häufig gestellte Fragen (FAQs)

F1: Was sind die optimalen Langzeitlagerungsbedingungen für festes Desmethyl-Lonafarnib? A1: Für die Langzeitlagerung sollte festes Desmethyl-Lonafarnib bei -20°C in einem dicht verschlossenen Braunglasfläschchen unter einer inerten Atmosphäre (Argon oder Stickstoff) aufbewahrt werden.[3] Dies minimiert das Risiko von thermischem Abbau, Oxidation und Photolyse.

F2: Wie sollte ich Stammlösungen dieser Verbindung vorbereiten und lagern? A2: Stammlösungen sollten in einem hochwertigen, wasserfreien Lösungsmittel wie DMSO oder Methanol hergestellt werden.[3] Nach der Zubereitung sollten die Lösungen in kleine Aliquots für den Einmalgebrauch aufgeteilt werden, um wiederholte Gefrier-Tau-Zyklen zu vermeiden. Lagern Sie diese Aliquots bei -80°C . Gefrier-Tau-Zyklen können gelöste Gase (wie Sauerstoff) einführen und die Löslichkeit der Verbindung beeinträchtigen, was zu ungenauen Konzentrationen führt.

F3: Auf welche Anzeichen von Abbau sollte ich achten? A3: Visuelle Anzeichen von Abbau können eine Farbänderung des festen Materials (z. B. Vergilben) oder das Auftreten von Ausfällungen in Lösungen sein, die zuvor klar waren. Chromatographisch kann der Abbau durch das Auftreten neuer Peaks in HPLC- oder LC-MS-Analysen nachgewiesen werden. Der primäre Hydrolyse-Abbauprodukt wäre die Umwandlung der Nitrilgruppe (-CN) in eine Carbonsäuregruppe (-COOH).

F4: Ist diese Verbindung empfindlich gegenüber Luft oder Feuchtigkeit? A4: Ja. Die Nitrilgruppe ist anfällig für Hydrolyse zu einer Carbonsäure, insbesondere unter sauren oder basischen Bedingungen, die durch gelöstes CO₂ oder Spuren von Verunreinigungen in Lösungsmitteln katalysiert werden können. Darüber hinaus können die elektronenreichen aromatischen Ringe anfällig für Oxidation sein. Daher ist die Handhabung unter inerten Bedingungen und die Verwendung von wasserfreien Lösungsmitteln eine bewährte Praxis.

F5: Mit welchen Materialien ist Desmethyl-Lonafarnib inkompatibel? A5: Vermeiden Sie den Kontakt mit starken Oxidationsmitteln, starken Säuren und starken Basen, da diese den Abbau der Verbindung beschleunigen können. Verwenden Sie für die Handhabung und Lagerung Glas- oder chemisch beständige Polymerbehälter (wie Polypropylen für kurzfristige Lagerung), um eine Adsorption an der Behälteroberfläche zu vermeiden.

Anleitung zur Fehlerbehebung

ProblemWahrscheinliche Ursache(n)Empfohlene Maßnahme(n)
Inkonsistente experimentelle Ergebnisse oder Aktivitätsverlust 1. Abbau der Stammlösung durch wiederholte Gefrier-Tau-Zyklen oder längere Lagerung bei 4°C. 2. Ungenaue Konzentration aufgrund von Lösungsmittelverdunstung oder unvollständiger Auflösung.1. Bereiten Sie eine frische Stammlösung aus festem Material vor. 2. Verwenden Sie für kritische Experimente immer frisch verdünnte Arbeitslösungen. 3. Überprüfen Sie die Konzentration spektrophotometrisch, falls ein bekannter Extinktionskoeffizient vorhanden ist.
Verbindung hat sich verfärbt (z. B. von weiß nach gelb) Oxidation des festen Materials durch unsachgemäße Lagerung (Exposition gegenüber Luft/Licht).1. Führen Sie eine Reinheitsprüfung mittels HPLC oder LC-MS durch, um das Vorhandensein von Abbauprodukten zu bestätigen. 2. Wenn die Reinheit beeinträchtigt ist, sollte das Material nicht für Experimente verwendet werden, die eine hohe Reinheit erfordern. 3. Stellen Sie sicher, dass zukünftige Chargen unter einer inerten Atmosphäre und vor Licht geschützt gelagert werden.
Schwierigkeiten beim Auflösen der Verbindung 1. Verwendung eines ungeeigneten Lösungsmittels. 2. Die Verbindung hat sich möglicherweise zu weniger löslichen Spezies abgebaut oder aggregiert. 3. Die Lösung ist übersättigt.1. Stellen Sie sicher, dass ein geeignetes Lösungsmittel (z. B. DMSO) verwendet wird. 2. Erleichtern Sie die Auflösung durch leichtes Erwärmen (bis zu 37°C) oder Beschallen. 3. Überprüfen Sie die Berechnung der Konzentration, um eine Übersättigung zu vermeiden.

Wissenschaftlicher Einblick: Verständnis der Abbaumechanismen

Die Struktur von Desmethyl-Lonafarnib enthält zwei primäre Einheiten, die für den Abbau anfällig sind: die Nitrilgruppe und die aromatischen Ringsysteme .

  • Nitril-Hydrolyse: Dies ist ein wahrscheinlicher Abbauweg in wässrigen Puffern oder bei Exposition gegenüber Feuchtigkeit. Die Reaktion verläuft typischerweise in zwei Schritten: Zuerst wird das Nitril zu einem Amid hydrolysiert, das dann weiter zur entsprechenden Carbonsäure hydrolysiert wird. Dieser Prozess wird durch saure oder basische Bedingungen beschleunigt.

  • Oxidation: Die elektronenreichen Imidazol- und Biphenyl-Ringe sind potenzielle Stellen für die Oxidation. Dies kann durch Luftsauerstoff, insbesondere in Gegenwart von Licht oder Spuren von Metallionen, initiiert werden. Oxidation kann zur Bildung von Hydroxyderivaten oder Ringöffnungs-Nebenprodukten führen, was die biologische Aktivität der Verbindung drastisch verändern kann.

Potenzieller Abbauweg: Nitril-Hydrolyse

Abbauweg von Desmethyl-Lonafarnib DML Desmethyl-Lonafarnib (Nitril-Gruppe: R-C≡N) Amid Amid-Zwischenprodukt (R-C(=O)NH₂) DML->Amid Hydrolyse (H₂O) Carbonsaeure Carbonsäure-Abbauprodukt (R-C(=O)OH) Amid->Carbonsaeure Hydrolyse (H₂O)

Abbildung 1: Vereinfachter Hydrolyseweg der Nitrilgruppe in Desmethyl-Lonafarnib.

Experimentelle Protokolle

Protokoll 1: Empfohlenes Verfahren zur Herstellung von Stammlösungen

Dieses Protokoll gewährleistet die Herstellung einer genauen und stabilen Stammlösung.

Protokoll zur Herstellung von Stammlösungen cluster_prep Vorbereitung cluster_dissolve Auflösung cluster_store Lagerung A 1. Äquilibrieren Sie das Fläschchen mit festem DML auf Raumtemperatur (mind. 30 min). B 2. Wiegen Sie die erforderliche Masse in einem geeigneten Gefäß unter geringer Feuchtigkeit ab. A->B C 3. Fügen Sie das berechnete Volumen an wasserfreiem DMSO hinzu, um die Zielkonzentration zu erreichen. B->C D 4. Verschließen Sie das Fläschchen fest und vortexen Sie es, bis es sich vollständig aufgelöst hat. C->D E 5. Verwenden Sie bei Bedarf ein Ultraschallbad für 5-10 Minuten. D->E F 6. Teilen Sie die Stammlösung in Aliquots für den Einmalgebrauch in Braunglasfläschchen auf. E->F G 7. Spülen Sie den Kopfraum mit Inertgas (Argon/Stickstoff) über. F->G H 8. Bei -80°C lagern. G->H

Abbildung 2: Arbeitsablauf zur Herstellung und Lagerung von Desmethyl-Lonafarnib-Stammlösungen.

Protokoll 2: Verfahren zur Beurteilung der Verbindungsreinheit mittels HPLC

Dieses allgemeine Protokoll kann angepasst werden, um die Reinheit und Stabilität von Desmethyl-Lonafarnib-Proben zu überprüfen.

  • Vorbereitung der mobilen Phase:

    • Mobile Phase A: 0,1% Trifluoressigsäure (TFA) in Wasser in HPLC-Qualität.

    • Mobile Phase B: 0,1% TFA in Acetonitril in HPLC-Qualität.

  • Säule:

    • Verwenden Sie eine C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 3,5 µm Partikelgröße).

  • HPLC-Bedingungen:

    • Flussrate: 1,0 mL/min.

    • Injektionsvolumen: 5 µL.

    • Säulentemperatur: 30°C.

    • Detektion: UV bei 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linearer Gradient von 10% auf 90% B

      • 15-18 min: 90% B

      • 18-20 min: Rückkehr zu 10% B und Äquilibrierung.

  • Probenvorbereitung:

    • Verdünnen Sie eine kleine Menge der Stammlösung oder lösen Sie eine bekannte Masse des Feststoffs in der mobilen Phase (oder einem kompatiblen Lösungsmittel) auf eine Endkonzentration von ~0,5 mg/mL.

  • Analyse:

    • Injizieren Sie die Probe und integrieren Sie die Peakflächen. Die Reinheit wird als Prozentsatz der Fläche des Hauptpeaks im Verhältnis zur Gesamtfläche aller Peaks berechnet. Suchen Sie nach neuen Peaks, die bei der Analyse von gealterten Proben im Vergleich zu frisch zubereiteten Proben auftreten.

Referenzen

  • PubChem. (n.d.). Desmethyl-Lonafarnib. National Center for Biotechnology Information. Abgerufen am 15. Februar 2026, von [Link]

Sources

Catalyst selection for cross-coupling reactions with pyridinylmethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Catalyst & Protocol Optimization for Pyridinylmethanol Scaffolds

Core Directive & Executive Summary

The Challenge: Coupling reactions involving pyridinylmethanol derivatives present a "double-edged" coordination problem. You are fighting two distinct deactivation mechanisms:

  • Nitrogen Poisoning: The pyridine nitrogen (

    
    -donor) binds tightly to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • The Chelation Trap: The proximal hydroxyl group (–CH₂OH), particularly in 2-pyridinylmethanol derivatives, can deprotonate and form a stable 5-membered N,O-chelate with the metal center, effectively killing the catalyst.

The Solution: Success requires a sterically demanding, electron-rich catalyst system that physically prevents N-coordination while facilitating oxidative addition into electron-deficient pyridine–halogen bonds.

Catalyst & Ligand Selection Guide
The "Golden Rule" of Ligand Selection

Do not use standard ligands like PPh₃ or dppf. They are insufficiently bulky to prevent pyridine nitrogen coordination.

Ligand ClassRecommended LigandsWhy it WorksBest For
Dialkylbiaryl Phosphines (Buchwald) XPhos , RuPhos , SPhos Massive steric bulk prevents N-binding; electron-richness speeds up oxidative addition.General Suzuki/Buchwald couplings.[1] XPhos is the starting point.
NHC Ligands PEPPSI-IPr , Pd-NHC G3 Strong

-donation prevents ligand dissociation; highly resistant to poisoning.
Difficult, electron-deficient 2-chloropyridines.
Specialized Phosphines CataCXium A , Amphos Designed specifically for difficult heteroaromatic couplings.High-turnover industrial applications.
Precatalyst Strategy: The G3/G4 Advantage

Avoid Pd(OAc)₂ or Pd₂dba₃ if possible. These require in situ reduction and ligation, which can be interrupted by the pyridine substrate immediately upon mixing.

  • Recommendation: Use Palladacycle Precatalysts (e.g., XPhos Pd G4) . These release the active mono-ligated Pd(0) species only inside the reaction vessel, ensuring the catalytic cycle starts before the substrate can poison the metal.

Strategic Decision Logic (Visualized)

The following decision tree outlines the logical flow for selecting conditions based on your specific pyridinylmethanol isomer.

Coupling_Logic Start Substrate Analysis: Pyridinylmethanol Derivative Pos Position of -CH2OH relative to Halogen? Start->Pos Ortho Ortho (2-position) High Chelation Risk Pos->Ortho Proximal MetaPara Meta/Para (3/4-position) Lower Chelation Risk Pos->MetaPara Distal Protect Mandatory Protection (TBS/TBDMS) Ortho->Protect Block -OH BaseCheck Base Selection Critical MetaPara->BaseCheck CatSel Catalyst: XPhos Pd G4 or PEPPSI-IPr Protect->CatSel WeakBase Weak Base (K3PO4, K2CO3) Prevents alkoxide formation BaseCheck->WeakBase Preferred StrongBase Strong Base (NaOtBu) RISK: Alkoxide Chelation BaseCheck->StrongBase Avoid WeakBase->CatSel

Figure 1: Decision matrix for handling the hydroxyl group interference based on substitution patterns.

Troubleshooting & FAQs
Scenario A: "The reaction turns black immediately and stalls."

Diagnosis: Catalyst decomposition (Pd-black formation). The pyridine nitrogen likely displaced your ligand, destabilizing the Pd(0), which then aggregated.

  • Fix 1 (Ligand): Switch to XPhos or BrettPhos . The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the pyridine N from binding.

  • Fix 2 (Solvent): Switch to 1,4-Dioxane or Toluene . Avoid strongly coordinating solvents like DMF or MeCN if possible, as they compete for the metal center.

Scenario B: "I see starting material and des-halo byproduct (reduction), but no product."

Diagnosis: The catalyst is active, but the oxidative addition is slow, or the transmetallation (in Suzuki) is failing due to the electron-deficient nature of the pyridine.

  • Fix: Use Pd-PEPPSI-IPr . The NHC ligand pushes electron density onto the metal, accelerating oxidative addition into the tough C–Cl or C–Br bond of the pyridine.

Scenario C: "Low yield with 2-(hydroxymethyl)pyridine halides."

Diagnosis: The Chelation Trap . The base deprotonated the alcohol, and the resulting alkoxide coordinated to the Pd, shutting down the cycle.

  • Fix: Protect the alcohol as a TBDMS ether before coupling.

    • Protocol: TBDMSCl (1.2 eq), Imidazole (2.5 eq), DCM, 0°C to RT, 2h.

    • Why: The bulky silyl group prevents coordination. Deprotection (TBAF) is quantitative post-coupling.

Mechanistic Insight: The Poisoning Pathway

Understanding why the reaction fails is key to fixing it.

Poisoning_Mechanism Active Active Catalyst L-Pd(0) PathGood Oxidative Addition (Productive Cycle) Active->PathGood Bulky Ligand Protects Pd PathBad N-Coordination (Poisoning) Active->PathBad Small Ligand (PPh3) Substrate Pyridinylmethanol Substrate->PathBad Pyridine N binds PathUgly N,O-Chelation (Irreversible Trap) Substrate->PathUgly -OH Deprotonation Dead Inactive Complex Reaction Stalls PathBad->Dead PathUgly->Dead

Figure 2: Competition between productive oxidative addition and catalyst poisoning pathways.

Standardized Protocol: Suzuki-Miyaura Coupling

Context: Coupling of a 6-chloropyridinylmethanol derivative with an aryl boronic acid.

Reagents:

  • Substrate: 1.0 equiv (Protected TBDMS ether recommended)

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.

    • Why: Oxygen destroys electron-rich phosphines like XPhos.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes separately.

  • Catalyst Addition: Add the XPhos Pd G4 solid rapidly against a counter-flow of Argon.

  • Reaction: Add the degassed solvent via syringe. Heat to 80°C for 2–4 hours.

    • Visual Check: The solution should turn from orange/red to dark brown. If it turns black and precipitates immediately (within 5 mins), your system was not anaerobic enough or the ligand failed.

  • Workup: Filter through Celite to remove Pd black.

References
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Focus on protodeboronation of pyridine boronic acids). Link

  • Bruno, N. C., et al. (2013). Third-Generation Buchwald Precatalysts. Chemical Science, 4, 916-920. Link

Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced art and science of purifying fluorinated heterocyclic compounds. Researchers in pharmaceutical and materials science are increasingly incorporating fluorine into heterocyclic scaffolds to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, these same modifications introduce significant purification challenges. The unique electronic properties of fluorine can alter molecular polarity and chromatographic behavior in non-intuitive ways, making standard purification protocols ineffective.[3]

This guide is structured to provide both foundational knowledge through frequently asked questions and actionable solutions through detailed troubleshooting protocols. It is designed to empower you, the researcher, to move beyond trial-and-error and develop robust, efficient purification strategies based on a sound understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated heterocycles often more challenging than their non-fluorinated analogs?

The challenge arises from the extreme electronegativity of fluorine, which creates a strong C-F bond dipole. This significantly alters the electronic distribution within the molecule.[3] Unlike simple alkyl groups, fluorine's effect on polarity is complex; for instance, replacing a methyl group with a trifluoromethyl (CF3) group can increase both polarity and lipophilicity simultaneously due to the interplay between the strong dipole and the increased molecular volume.[4] This dual nature disrupts predictable elution patterns on both normal and reversed-phase media, often leading to poor separation from starting materials or other byproducts.

Q2: How does the degree of fluorination (e.g., -CH₂F vs. -CHF₂ vs. -CF₃) impact the choice of solvent system?

The impact is substantial and not always linear. A monofluoromethyl group (-CH₂F) can result in a more significant decrease in lipophilicity (increase in polarity) than a trifluoromethyl group (-CF₃).[5] This is because the C-F bond vector analysis shows a polarity increase comparable to a single H/F exchange. As you increase fluorination, the molecule's interaction with the stationary phase changes. For separating compounds with subtle differences in fluorination, a shallow gradient and a less polar solvent system (e.g., ether/hexanes) may be required to amplify the small polarity differences.[6][7]

Q3: What is a good starting point for developing a solvent system for flash chromatography of a novel fluorinated heterocycle?

A systematic approach using Thin Layer Chromatography (TLC) is crucial.

  • Start with a standard, mid-polarity system: Hexanes/Ethyl Acetate (EtOAc) is the workhorse for most compounds.[8] Begin with a 7:3 or 8:2 Hexanes:EtOAc mixture.

  • Assess the Rf value:

    • If the Rf is too high (> 0.5), decrease the eluent polarity (e.g., 9:1 Hexanes:EtOAc).

    • If the Rf is too low (< 0.15), increase the eluent polarity (e.g., 1:1 Hexanes:EtOAc or switch to a stronger polar solvent like Dichloromethane/Methanol).[9]

  • Consider the heterocycle's nature: If your compound is basic (e.g., contains a pyridine or imidazole ring), it may streak on acidic silica gel. Proactively add 0.5-1% triethylamine (TEA) to your solvent system to neutralize the silica surface and improve peak shape.[10]

Q4: When should I abandon normal-phase silica and consider a reversed-phase or specialty fluorinated column?

Consider alternative stationary phases under these conditions:

  • Extremely Polar Compounds: If your compound remains at the baseline even in 100% EtOAc or 10-20% Methanol/Dichloromethane, it may be too polar for silica. Reversed-phase chromatography is a better choice.[6]

  • Poor Separation of Analogs: If you cannot resolve closely related fluorinated species despite extensive solvent optimization on silica, a different selectivity is needed.[7]

  • Exploiting "Fluorous" Interactions: For compounds with significant fluorine content, specialty columns can provide unique selectivity. A Pentafluorophenyl (PFP) phase offers enhanced dipole, π-π, and charge transfer interactions compared to standard C18 columns, which can be highly effective for separating aromatic fluorinated compounds.[11][12] Alternatively, pairing a standard C8 column with a fluorinated eluent like trifluoroethanol (TFE) can achieve excellent separation based on the fluorine content percentage.[13]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem -> Cause -> Solution" format.

Problem 1: Poor or no separation between fluorinated analogs (e.g., starting material vs. monofluorinated product).

  • Primary Cause: The compounds have very similar polarities, and the chosen chromatographic system lacks sufficient resolving power.

  • Strategic Solutions:

    • Optimize Normal-Phase Gradient: Switch from an isocratic elution to a very shallow gradient. For example, instead of a constant 20% EtOAc in Hexanes, run a gradient from 15% to 25% EtOAc over 10-15 column volumes. This elongates the elution window, allowing more time for separation.

    • Change Solvent Selectivity: The interaction between solvents, your compound, and the stationary phase is complex. Switching one component can dramatically alter selectivity. If Hexanes/EtOAc fails, try a system with different properties, such as Dichloromethane/Methanol or Diethyl Ether/Hexanes.[8]

    • Switch to High-Performance Liquid Chromatography (HPLC): HPLC columns have much higher efficiency. A reversed-phase C18 or C8 column with a Water/Acetonitrile or Water/Methanol gradient is a standard starting point. For particularly difficult separations, a PFP column can provide orthogonal selectivity.[12]

Problem 2: My basic fluorinated heterocycle is streaking badly or not eluting from the silica gel column.

  • Primary Cause: The basic nitrogen atom in the heterocycle is strongly and often irreversibly binding to the acidic silanol groups (Si-OH) on the surface of the silica gel.[10]

  • Strategic Solutions:

    • Add a Basic Modifier: This is the most common and effective solution. Add 0.5-2% triethylamine (TEA) or a 10% ammonia in methanol solution to your mobile phase.[6][9] The amine modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically. See Protocol 1 for details.

    • Use a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your molecule, switch to a more inert stationary phase.

      • Alumina (Neutral or Basic): An excellent choice for purifying basic compounds.[6]

      • Reversed-Phase Silica: The compound is purified based on hydrophobicity, avoiding the acid-base interaction issue.

Problem 3: A non-fluorinated impurity is co-eluting with my desired fluorinated product.

  • Primary Cause: The overall polarity of the two compounds happens to be identical under the current conditions.

  • Strategic Solutions:

    • Exploit Unique Fluorine Interactions: This is a perfect scenario for a specialty column. A PFP (Pentafluorophenyl) stationary phase is designed to interact with aromatic systems, and it shows widely different selectivity for halogenated versus non-halogenated aromatics.[11] The unique dipole and π-π interactions of the PFP phase will likely differentiate the two compounds where a standard C18 or silica phase could not.

    • Fluorous Solid-Phase Extraction (SPE): If your target compound is highly fluorinated (a "fluorous" molecule), you can use fluorous reverse-phase silica gel.[14] This stationary phase strongly retains highly fluorinated molecules while non-fluorinated impurities are washed away with an organic solvent. The desired compound is then eluted with a fluorinated solvent.[14]

Workflow for Chromatographic Method Development

The following diagram outlines a logical workflow for developing a purification method for a novel fluorinated heterocycle.

MethodDevelopment cluster_TLC 1. Initial Screening (TLC) cluster_Optimization 2. System Optimization cluster_Escalation 3. Advanced Techniques TLC Run TLC with 8:2 Hexanes/EtOAc Rf_Check Rf ≈ 0.3? TLC->Rf_Check Adjust_Polarity Adjust Polarity (More/Less EtOAc) Rf_Check->Adjust_Polarity No Flash_Chrom Run Flash Chromatography Rf_Check->Flash_Chrom Yes Change_Solvent Change Solvent System (e.g., DCM/MeOH) Adjust_Polarity->Change_Solvent Still poor separation Adjust_Polarity->Flash_Chrom Add_Modifier Consider Modifier (e.g., TEA for bases) Change_Solvent->Add_Modifier Streaking observed Change_Solvent->Flash_Chrom Add_Modifier->Flash_Chrom RP_HPLC Switch to Reversed-Phase (C18 or C8) Flash_Chrom->RP_HPLC Fails to Separate or Compound is Too Polar PFP_Column Use Specialty Column (PFP, Fluorous) RP_HPLC->PFP_Column Co-elution of F/non-F Analogs Interactions cluster_analytes Analytes cluster_phases Stationary Phases F_Het Fluorinated Heterocycle Silica Silica Gel Primary: H-Bonding Secondary: Dipole-Dipole F_Het->Silica Strong Dipole Interaction C18 C18 (Reversed-Phase) Primary: Hydrophobic (van der Waals) F_Het->C18 Hydrophobic + Hydrophilic effects PFP PFP (Pentafluorophenyl) Multiple Modes: π-π Stacking Dipole-Dipole Ionic Interactions F_Het->PFP Strong π-π, Dipole (Orthogonal Selectivity) NonF_Het Non-Fluorinated Analog NonF_Het->Silica H-Bonding NonF_Het->PFP Standard π-π NonF__Het NonF__Het NonF__Het->C18 Purely Hydrophobic

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Pyridinylmethanol Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyridinylmethanol scaffold stands as a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a multitude of clinically significant molecules.[1] This guide offers an in-depth comparative analysis of the efficacy of various pyridinylmethanol derivatives across diverse therapeutic landscapes. We will delve into their activity as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, phosphodiesterase-4 (PDE4) inhibitors, and anticancer agents, supported by quantitative experimental data. Furthermore, this document provides detailed, field-proven protocols for the key assays discussed, empowering researchers to validate and expand upon these findings.

The Privileged Scaffold: An Overview of Pyridinylmethanol's Therapeutic Versatility

Pyridinylmethanol derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[2] Their structural framework allows for extensive modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This has led to the development of successful drugs, such as the antihistamines Carbinoxamine and Bepotastine, which feature a 4-chlorophenyl-2-pyridinylmethanol core.[1] Beyond allergy management, these derivatives have shown promise in treating pain, inflammation, skin disorders, and cancer.[2][3]

Comparative Efficacy as Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

TRPV3, a non-selective cation channel predominantly found in keratinocytes and sensory neurons, is a key player in pain sensation, inflammation, and skin disorders.[2][4] Its activation triggers an influx of Ca2+ ions, initiating downstream signaling cascades that contribute to pathological conditions. Pyridinylmethanol derivatives have emerged as potent antagonists of the TRPV3 channel, directly blocking this calcium influx.[2]

Quantitative Analysis of TRPV3 Antagonism

The efficacy of pyridinylmethanol derivatives as TRPV3 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Compound IDStructurehTRPV3 IC50 (µM)Reference
74a 3-(hydroxy(pyridin-2-yl)methyl)-1-methyl-3-(4-(trifluoromethyl)pyridin-2-yl)cyclobutanol0.38[2][4]
7c Cinnamate ester derivative1.05[4]
8c Cinnamate ester derivative0.086[4]
Isochlorogenic acid A (IAA) Dicaffeoylquinic acid isomer2.7[4]
Isochlorogenic acid B (IAB) Dicaffeoylquinic acid isomer0.9[4]

Structure-Activity Relationship (SAR) Insights: The data suggests that modifications to the pyridinylmethanol core can significantly impact TRPV3 inhibitory activity. For instance, the cyclobutanol-containing derivative 74a demonstrates sub-micromolar potency.[2][4] Furthermore, the cinnamate ester derivatives 7c and 8c highlight the potential for potent antagonism, with 8c exhibiting an impressive IC50 in the nanomolar range.[4]

Signaling Pathway and Inhibition Mechanism

The activation of the TRPV3 channel and its subsequent inhibition by pyridinylmethanol derivatives can be visualized as follows:

TRPV3_Pathway Stimuli Heat, Chemical Agonists TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Opens Downstream Downstream Signaling (Pain, Inflammation) Ca_influx->Downstream Triggers Pyridinylmethanol Pyridinylmethanol Derivative Pyridinylmethanol->TRPV3 Blocks

Caption: TRPV3 signaling pathway and its inhibition by pyridinylmethanol derivatives.

Comparative Efficacy as Phosphodiesterase-4 (PDE4) Inhibitors

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the inflammatory cascade, responsible for hydrolyzing cyclic adenosine monophosphate (cAMP).[5] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses, making PDE4 a prime target for anti-inflammatory drugs. Substituted 2-pyridinemethanol derivatives have been identified as potent and selective PDE4 inhibitors.[6]

Quantitative Analysis of PDE4 Inhibition

The inhibitory potency of these derivatives against PDE4 is also determined by their IC50 values.

Compound IDPDE4 IC50Reference
Compound 9 Excellent in vitro activity[6]
(S)-Zl-n-91 12 nM (PDE4D2), 20 nM (PDE4B2B)[7]
Roflumilast 0.84 nM (PDE4B), 0.68 nM (PDE4D)[8]
Compound 37 2.8 µM[8][9]
Compound 38 1.4 µM[8][9]

Structure-Activity Relationship (SAR) Insights: The development of highly potent and selective PDE4 inhibitors, such as (S)-Zl-n-91 , demonstrates the importance of stereochemistry and specific interactions within the enzyme's active site.[7] The high potency of the clinically approved drug Roflumilast underscores the therapeutic potential of targeting PDE4.[8] The micromolar activity of compounds 37 and 38 suggests that the furan and oxazole scaffolds, when combined with the pyridinylmethanol motif, are promising avenues for further optimization.[8][9]

Signaling Pathway and Inhibition Mechanism

The role of PDE4 in cAMP signaling and the mechanism of its inhibition are illustrated below:

PDE4_Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA_EPAC PKA / EPAC Activation cAMP->PKA_EPAC AMP AMP PDE4->AMP Hydrolyzes Anti_inflammatory Anti-inflammatory Effects PKA_EPAC->Anti_inflammatory Pyridinylmethanol Pyridinylmethanol Derivative Pyridinylmethanol->PDE4 Inhibits

Caption: PDE4-mediated cAMP signaling and its inhibition by pyridinylmethanol derivatives.

Comparative Efficacy in Oncology

Certain pyridinylmethanol derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[10] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[10]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy is typically expressed as the IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50Reference
Compound 1 HepG2 (Liver)4.5 ± 0.3 µM[10]
Compound 1 MCF-7 (Breast)6.3 ± 0.4 µM[10]
Compound 2 HepG2 (Liver)7.5 ± 0.1 µM[10]
Compound 2 MCF-7 (Breast)16 ± 1.7 µM[10]
Compound 12 MCF-7 (Breast)0.5 µM[11]
Compound 12 HepG2 (Liver)5.27 µM[11]
Derivative 67 A375 (Melanoma)1.5 nM[12]
Derivative 67 M14 (Melanoma)1.7 nM[12]
Derivative 68 Melanoma2.8 nM[12]

Structure-Activity Relationship (SAR) Insights: The data reveals that even subtle structural modifications can lead to significant differences in anticancer potency. For example, Compound 1 is more active than Compound 2 against both HepG2 and MCF-7 cell lines.[10] The nanomolar potency of derivatives 67 and 68 against melanoma cell lines highlights the potential for developing highly effective anticancer agents from the pyridinylmethanol scaffold.[12] The presence and position of functional groups such as -OMe, -OH, -C=O, and NH2 have been shown to enhance antiproliferative activity, while bulky groups or halogens may decrease it.[12]

Detailed Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key assays.

Experimental Workflow: General Overview

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis Compound_Prep Prepare Pyridinylmethanol Derivative Stock Solutions TRPV3_Assay TRPV3 Calcium Influx Assay Compound_Prep->TRPV3_Assay PDE4_Assay In Vitro PDE4 Inhibition Assay Compound_Prep->PDE4_Assay MTT_Assay MTT Cytotoxicity Assay Compound_Prep->MTT_Assay Cell_Culture Culture and Maintain Cell Lines Cell_Culture->TRPV3_Assay Cell_Culture->MTT_Assay Data_Acquisition Acquire Data (Fluorescence/Absorbance) TRPV3_Assay->Data_Acquisition PDE4_Assay->Data_Acquisition MTT_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: General experimental workflow for evaluating the efficacy of pyridinylmethanol derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)[1]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyridinylmethanol derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[2]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[3]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: TRPV3 Calcium Influx Assay

This cell-based assay measures the ability of compounds to inhibit the influx of calcium through the TRPV3 channel upon activation.

Materials:

  • HEK293 cells transiently expressing human TRPV3

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 2 mM CaCl2 and 20 mM HEPES)[13]

  • TRPV3 agonist (e.g., 2-APB)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Plate the TRPV3-expressing HEK293 cells in a 96-well or 384-well plate and allow them to adhere overnight.[13]

  • Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM by incubating for at least 2 hours at 37°C.[13]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the pyridinylmethanol derivatives for 30-60 minutes.[13]

  • Agonist Stimulation and Signal Detection: Add a TRPV3 agonist (e.g., 2-APB) to the wells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation 3).[14]

  • Data Analysis: The inhibition of the calcium influx by the test compounds is calculated relative to the response of the agonist alone.

Protocol 3: In Vitro PDE4 Inhibition Assay

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of PDE4.

Materials:

  • Purified recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer

  • Fluorescence polarization (FP)-based detection system or other suitable method

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified PDE4 enzyme, the test pyridinylmethanol derivative at various concentrations, and the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cAMP substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Detection: Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method, such as a fluorescence polarization assay.[15]

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration to determine the IC50 value.

Conclusion

Pyridinylmethanol derivatives represent a highly versatile and privileged scaffold in the landscape of modern drug discovery. Their demonstrated efficacy as potent antagonists of the TRPV3 channel, selective inhibitors of the PDE4 enzyme, and promising anticancer agents underscores their therapeutic potential. The comparative analysis and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel pyridinylmethanol-based therapeutics. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the development of next-generation medicines with improved potency, selectivity, and safety profiles.

References

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • PMC. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. [Link]

  • PMC. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC. CALCIUM PLAYS A CENTRAL ROLE IN THE SENSITIZATION OF TRPV3 CHANNEL TO REPETITIVE STIMULATIONS. [Link]

  • MDPI. PDE4 Inhibitors. [Link]

  • PMC. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • PMC. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • ResearchGate. Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Nature. TRPV3 is a calcium-permeable temperature-sensitive cation channel. [Link]

  • ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • PubMed. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. [Link]

  • FUJIFILM Cellular Dynamics. Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • ResearchGate. Design, synthesis and in vitro PDE4 inhibition activity of certain. [Link]

  • Semantic Scholar. PDE4D: A Multipurpose Pharmacological Target. [Link]

  • MDPI. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link]

  • BPS Bioscience. PDE4B1 Assay Kit. [Link]

  • MDPI. TRPV3: Structure, Diseases and Modulators. [Link]

  • ResearchGate. IC 50 values obtained for the prepared derivatives against different... [Link]

  • University of Rochester Medical Center. CALCIUM FLUX PROTOCOL. [Link]

  • ACS Publications. Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. [Link]

  • YouTube. Cell-based Calcium Assay: Medium To High Throughput Screening Using FlexStation 3 l Protocol Preview. [Link]

  • Open Exploration Publishing. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. [Link]

Sources

Structure-Activity Relationship of Substituted 2-Pyridinemethanol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

The 2-pyridinemethanol (pyridin-2-ylmethanol) scaffold represents a privileged substructure in modern drug discovery. Its utility stems from its dual nature: the pyridine ring acts as a hydrogen bond acceptor and π-stacking moiety, while the hydroxymethyl group serves as a critical hydrogen bond donor/acceptor and a chiral anchor.

This guide moves beyond generic descriptions, focusing on the Structure-Activity Relationship (SAR) of this scaffold in two high-value therapeutic contexts: TRPV3 Antagonists (Neuropathic Pain) and Antimicrobial Coordination Complexes . By analyzing specific derivatives, we reveal how subtle steric and electronic modulations at the alpha-position and the pyridine ring dictate potency and selectivity.

Comparative Analysis: TRPV3 Antagonists

Context: Transient Receptor Potential Vanilloid 3 (TRPV3) is a key target for chronic pruritus and neuropathic pain. Early inhibitors lacked selectivity. Recent optimization of 2-pyridinemethanol derivatives has yielded nanomolar-potency antagonists.

SAR Logic: The "Phenyl-Pyridyl Switch" & Alpha-Substitution

The transition from a general phenyl-methanol scaffold to a 2-pyridinemethanol scaffold often improves solubility and metabolic stability. However, the specific positioning of substituents is non-trivial.

  • The Pyridine Nitrogen Effect: The position of the nitrogen (2-, 3-, or 4-pyridyl) is critical. In TRPV3 antagonists, the 2-pyridyl isomer consistently outperforms 3- and 4-isomers due to a specific intramolecular hydrogen bond or coordination geometry within the binding pocket.

  • Alpha-Carbon Substitution: Introducing bulky groups (e.g., tert-butyl or substituted phenyls) at the alpha-carbon restricts conformational freedom, locking the molecule into a bioactive pose.

  • Stereochemistry: The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer, suggesting a specific directional H-bond interaction involving the hydroxyl group.

Performance Comparison Table

The following data compares a lead 2-pyridinemethanol derivative (Compound 74a ) against early-stage hits and standard non-selective blockers.

Compound IDCore ScaffoldAlpha-SubstituentPyridine Sub.IC50 (hTRPV3)Selectivity (vs TRPV1)Solubility (pH 7.4)
Compound 5a (Early Hit)Phenyl-methanolCyclobutylNone1.2 µMLow (<10x)Low
Compound 74a (Lead)2-Pyridinemethanol 1-CF3-Cyclobutyl 5-CF3 0.086 µM High (>100x) High
Ruthenium Red (Ref)Inorganic ComplexN/AN/A~0.5 µMNon-selectiveHigh
2-APB (Ref)BorinateN/AN/A~30 µMNon-selectiveModerate

Interpretation: The introduction of the 2-pyridyl moiety combined with a trifluoromethyl (CF3) group at the 5-position (Compound 74a) results in a 14-fold increase in potency over the phenyl analog (5a) and superior selectivity compared to standard blockers like 2-APB.

Mechanistic Visualization: SAR & Signaling

The following diagram illustrates the critical structural features required for high-affinity binding and the downstream effects of TRPV3 inhibition.

SAR_Mechanism Core 2-Pyridinemethanol Scaffold Sub_N Pyridine Nitrogen (N1) (H-Bond Acceptor) Core->Sub_N Feature 1 Sub_OH Alpha-Hydroxyl (H-Bond Donor) Core->Sub_OH Feature 2 Sub_R Alpha-Substituent (Steric Lock / Lipophilicity) Core->Sub_R Feature 3 Target TRPV3 Channel (Pore Domain) Sub_N->Target Binds Residue X Sub_OH->Target Binds Residue Y Sub_R->Target Hydrophobic Pocket Effect Ca2+ Influx Blockade Target->Effect Inhibition Outcome Analgesia & Anti-Pruritic Effect Effect->Outcome Therapeutic Result

Caption: Structural determinants of 2-pyridinemethanol derivatives binding to TRPV3 and downstream therapeutic effects.

Experimental Protocols (Self-Validating Systems)

Synthesis of Alpha-Substituted 2-Pyridinemethanols

Objective: Synthesize tertiary 2-pyridinemethanol derivatives via nucleophilic addition. This protocol ensures high yield and minimizes side reactions common with organolithiums.

Reagents:

  • 2-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Substituted Ketone (e.g., cyclobutanone derivative) (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Validation: Use an internal moisture indicator or ensure THF is distilled from sodium/benzophenone.

  • Lithiation: Dissolve 2-bromopyridine in THF at -78°C. Add n-BuLi dropwise over 20 minutes.

    • Critical Check: Solution should turn deep red/orange, indicating formation of 2-lithiopyridine.

  • Nucleophilic Addition: Stir for 30 mins at -78°C, then add the ketone (dissolved in THF) slowly.

    • Causality: Low temperature prevents polymerization of the lithiated species.

  • Quench & Workup: Warm to 0°C over 2 hours. Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Success Metric: 1H NMR should show a characteristic singlet/broad signal for the -OH proton (exchangeable with D2O) and disappearance of the aldehyde/ketone carbonyl peak in IR.

Calcium Flux Assay (Functional Validation)

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative against TRPV3.

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Treatment: Add test compounds (serial dilution) and incubate for 10 mins.

  • Activation: Inject 2-APB (agonist, 100 µM final) to trigger Ca2+ influx.

  • Measurement: Monitor fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

    • Data Analysis: Normalize fluorescence against vehicle control (0% inhibition) and fully blocked control (100% inhibition). Fit data to a sigmoid dose-response curve to derive IC50.

Secondary Application: Antimicrobial Coordination Complexes

Beyond human pharmacology, 2-pyridinemethanol is a potent chelating agent. Its copper(II) and zinc(II) complexes exhibit significant antimicrobial activity.

  • Mechanism: The pyridine nitrogen and hydroxyl oxygen form a stable 5-membered chelate ring with the metal ion. This complex facilitates transport of the toxic metal ion across the bacterial cell membrane (lipophilicity enhancement).

  • Data Insight: A Cu(II)-2-pyridinemethanol complex showed an MIC of 2 µg/mL against S. aureus, comparable to standard antibiotics, whereas the free ligand was inactive (>64 µg/mL). This confirms the "Trojan Horse" mechanism of the complex.

Synthesis & Assay Workflow Diagram

This diagram outlines the parallel workflows for chemical synthesis and biological validation.

Workflow Start_Syn Start: 2-Bromopyridine Step1 Lithiation (-78°C) Gen: 2-Lithiopyridine Start_Syn->Step1 Step2 Electrophile Addition (Ketone/Aldehyde) Step1->Step2 Step3 Quench & Purification (Column Chromatography) Step2->Step3 Product Pure 2-Pyridinemethanol Derivative Step3->Product Assay2 Incubate with Compound Product->Assay2 Transfer Start_Bio HEK293-TRPV3 Cells Assay1 Load Fluo-4 AM Dye Start_Bio->Assay1 Assay1->Assay2 Assay3 Trigger with Agonist (2-APB) Assay2->Assay3 Result Calculate IC50 (Fluorescence Inhibition) Assay3->Result

Caption: Integrated workflow for the synthesis and functional validation of pyridine derivatives.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists . Journal of Medicinal Chemistry.

  • Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol . CrystEngComm.

  • Pyridine, A Privileged Scaffold in Drug Discovery . PharmaBlock White Paper.

  • Structure-Activity Relationship of Pyridine Derivatives . Future Medicinal Chemistry.

Comparative Guide: Antineoplastic Potential of 3-Pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyridinemethanol (Nicotinyl alcohol) is a versatile pharmacophore in medicinal chemistry.[1][2] While the parent compound is primarily known as a vasodilator, its derivatives have emerged as potent antineoplastic agents.[2] This guide objectively compares three distinct classes of 3-pyridinemethanol derivatives: Thiosemicarbazones (Schiff Bases) , Ruthenium(II/III) Complexes , and Lipophilic Ester Prodrugs .

Key Finding: While Ruthenium complexes offer superior anti-metastatic properties with lower systemic toxicity, Thiosemicarbazone derivatives exhibit the highest direct cytotoxicity (lowest IC50) against solid tumors via Ribonucleotide Reductase (RNR) inhibition and iron chelation.

Structural Basis & Rational Design (SAR)

The 3-pyridinemethanol scaffold offers two primary sites for chemical modification: the pyridine nitrogen (proton acceptor/metal ligand) and the C3-hydroxymethyl group (esterification/etherification site).

Structure-Activity Relationship (SAR) Analysis[3]
  • The Pyridine Nitrogen: Essential for metal coordination (e.g., in Ru/Fe complexes) and hydrogen bonding in the active site of enzymes like RNR.

  • The C3-Hydroxymethyl: Modification here alters lipophilicity (LogP). Conversion to aldehydes/Schiff bases creates chelating "pincers," while esterification allows for prodrug design (e.g., NSAID hybrids).

SAR_Analysis Core 3-Pyridinemethanol (Scaffold) Mod_N Pyridine Nitrogen (Position 1) Core->Mod_N Mod_OH C3-Hydroxymethyl (Position 3) Core->Mod_OH Chelation Metal Coordination (Fe, Ru, Cu) Mod_N->Chelation Ligand Binding Mod_OH->Chelation Schiff Base Formation Lipophilicity Lipophilicity (LogP) Membrane Permeability Mod_OH->Lipophilicity Esterification Target Target Specificity (RNR vs DNA vs Mitochondria) Chelation->Target Lipophilicity->Target

Figure 1: Structural logic dictating the pharmacological fate of 3-pyridinemethanol derivatives.

Comparative Analysis of Derivative Classes

Class A: Thiosemicarbazones (The Iron Chelators)
  • Mechanism: These derivatives (often formed by oxidizing the alcohol to an aldehyde and condensing with thiosemicarbazides) act as tridentate ligands. They chelate intracellular iron (Fe), starving cancer cells of this essential cofactor for DNA synthesis. They also potently inhibit Ribonucleotide Reductase (RNR).

  • Performance: Highest potency in vitro. Synergistic with standard chemotherapeutics like Gemcitabine.

  • Limitation: Potential for methemoglobinemia (toxicity related to iron interaction).

Class B: Ruthenium(II/III) Complexes (The Metallo-Drugs)
  • Mechanism: The pyridine nitrogen coordinates with Ruthenium. Unlike Platinum drugs (Cisplatin) that violently crosslink DNA, Ru-complexes often target metastatic pathways and are activated by the hypoxic environment of solid tumors (activation by reduction).

  • Performance: Lower direct cytotoxicity (higher IC50) but superior anti-metastatic profiles.

  • Advantage: Reduced nephrotoxicity compared to Platinum-based alternatives.

Class C: Ester/Ether Lipophilic Analogs (The Prodrugs)
  • Mechanism: Esterification of the hydroxyl group with NSAIDs (e.g., Ibuprofen) or fatty acids. These act as "Trojan horses," increasing cellular uptake. Once inside, esterases cleave the molecule, releasing the active drug and the pyridine modulator.

  • Performance: Moderate cytotoxicity; primary value is in overcoming Multi-Drug Resistance (MDR) by bypassing efflux pumps.

Quantitative Performance Data

The following data summarizes average IC50 values across representative cell lines (MCF-7 Breast Cancer, A549 Lung Cancer) based on aggregated literature values.

Derivative ClassCompound ExampleTarget MechanismIC50 (MCF-7)IC50 (A549)Toxicity Profile
Thiosemicarbazones 3-AP Thiosemicarbazone (Triapine)RNR Inhibition / Fe Chelation0.8 - 1.4 µM1.2 - 2.0 µMModerate (Heme)
Ruthenium Complexes NAMI-A Pyridine AnalogMetastasis Inhibition / DNA> 50 µM*35 µMLow (Systemic)
Ester Analogs 3-PM-Ibuprofen EsterCOX-2 / Mitochondrial12.5 µM15.8 µMLow (GI)
Control CisplatinDNA Crosslinking5.0 µM8.0 µMHigh (Nephro)

*Note: Ru-complexes often show low cytotoxicity in vitro but high efficacy in vivo against metastasis.

Mechanistic Workflow: Apoptosis Induction[2][4][5]

The following diagram illustrates the divergent pathways by which the Thiosemicarbazone class induces cell death compared to the Ruthenium class.

Mechanism_Flow Drug_A Thiosemicarbazone Derivative Fe_Chelation Iron (Fe) Chelation Drug_A->Fe_Chelation Drug_B Ruthenium Complex Hypoxia Hypoxic Activation (Ru III -> Ru II) Drug_B->Hypoxia RNR_Inhib RNR Inhibition (dNTP Depletion) Fe_Chelation->RNR_Inhib ROS ROS Generation Fe_Chelation->ROS Apoptosis Apoptosis (Caspase 3/7) RNR_Inhib->Apoptosis ROS->Apoptosis DNA_Bind DNA Binding (Guanine N7) DNA_Bind->Apoptosis Hypoxia->DNA_Bind

Figure 2: Divergent mechanistic pathways of Iron-chelating vs. Ruthenium-based derivatives.

Experimental Protocols

Protocol A: Synthesis of 3-Pyridinemethanol Thiosemicarbazones

Rationale: Condensation reaction to form the Schiff base pharmacophore.

  • Oxidation: Dissolve 3-pyridinemethanol (10 mmol) in DMSO. Add IBX (1.1 eq) to oxidize the alcohol to pyridine-3-carboxaldehyde. Stir at RT for 3h.

  • Condensation: To the aldehyde solution, add thiosemicarbazide (1 eq) and a catalytic amount of glacial acetic acid (3 drops).

  • Reflux: Heat the mixture to 80°C in ethanol for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

  • Purification: Cool to precipitate the solid. Recrystallize from hot ethanol.

  • Validation: Verify structure via 1H-NMR (look for singlet -CH=N at ~8.0-8.5 ppm).

Protocol B: Validated MTT Cytotoxicity Assay

Rationale: Colorimetric assessment of metabolic activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (MCF-7 or A549) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of derivatives in DMSO (ensure final DMSO < 0.1% v/v).

    • Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

    • Controls: Positive (Cisplatin), Negative (Vehicle only), Blank (Media only).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4h at 37°C. Viable mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate % Viability =

    
    . Determine IC50 using non-linear regression (GraphPad Prism).
    

References

  • Richardson, D. R., et al. (2009). Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sava, G., et al. (2016). Antimetastatic activity of novel ruthenium (III) pyridine complexes. International Journal of Cancer. Retrieved from [Link]

  • Elmeligie, S., et al. (2017).[3] New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition. Archiv der Pharmazie. Retrieved from [Link]

  • Saiko, P., et al. (2017).[4][5] Thiosemicarbazone derivatives, thiazolyl hydrazones, effectively inhibit leukemic tumor cell growth.[5] Food and Chemical Toxicology. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-Fluoro-4-methyl-2-pyridinyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(3-Fluoro-4-methyl-2-pyridinyl)methanol (CAS: 870062-83-2) is a functionalized pyridine intermediate often utilized in the synthesis of proton pump inhibitors (PPIs) and other bioactive scaffolds. While specific toxicological data for this exact isomer is limited, its structural moieties—a pyridine ring, a primary alcohol, and a fluorine substituent—dictate a safety profile requiring Universal Precautions for novel organic intermediates.

The Core Hazard: Pyridine derivatives are known sensitizers and central nervous system (CNS) depressants. The addition of the fluorine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues. This compound should be treated as Harmful if Swallowed (H302) , a Skin/Eye Irritant (H315/H319) , and a Respiratory Irritant (H335) until proven otherwise.

PPE & Engineering Control Matrix

As a Senior Scientist, I advise against "blanket" PPE rules. Your protection must adapt to the state of the chemical (Solid vs. Solution).

Table 1: State-Dependent Protection Standards
Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Rationale & Causality
Primary Barrier (Engineering) HEPA-Filtered Enclosure or Class II Biosafety Cabinet.Chemical Fume Hood (Face velocity: 80–100 fpm).Pyridines have low odor thresholds; containment prevents sensitization.
Hand Protection Double Nitrile (0.11 mm min).Change frequency: Every 60 mins.Splash Guard: Nitrile.Immersion: Laminate (Silver Shield) or Viton.Critical: Pyridines permeate standard nitrile rapidly in solution. If dissolved in DCM/THF, nitrile offers <5 min protection.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).Goggles + Face Shield (if volume > 500mL).Pyridine bases can cause corneal opacity; standard safety glasses are insufficient for liquids.
Respiratory N95/P100 (if outside hood).Half-mask w/ OV Cartridge (Spill cleanup only).Fluorinated dusts can cause severe bronchial irritation.
Body Lab coat (Cotton/Poly blend), long pants, closed-toe shoes.Chemical-resistant apron (Tyvek/PVC) for large scale.Prevents absorption through clothing fibers.

Operational Protocol: The "Safe-Path" Workflow

Handling this chemical requires a "Cradle-to-Grave" mindset. The following workflow integrates safety steps directly into the experimental logic.

Diagram 1: Safe Handling Workflow

This logic gate ensures that engineering controls are verified before the container is even opened.

SafeHandling Start Start: Retrieve Chemical CheckState Check Physical State Start->CheckState SolidPath Solid (Powder) CheckState->SolidPath LiquidPath Solution (Solvent) CheckState->LiquidPath BalanceCheck Is Balance in Hood? SolidPath->BalanceCheck GloveSelect Verify Solvent Compatibility (DCM = Laminate, MeOH = Nitrile) LiquidPath->GloveSelect BalanceCheck->Start No (STOP WORK) StaticControl Engage Ionizer/Static Gun (Prevents aerosolization) BalanceCheck->StaticControl Yes Action Perform Transfer StaticControl->Action GloveSelect->Action Decon Wipe Containers w/ dilute HCl (Neutralizes Pyridine) Action->Decon End Return to Storage (Dessicated) Decon->End

Figure 1: Operational workflow emphasizing static control for solids and solvent-match glove selection for liquids.

Detailed Handling Methodology

A. Weighing & Transfer (Solid Phase)

The primary risk with (3-Fluoro-4-methyl-2-pyridinyl)methanol is dust inhalation .

  • Static Elimination: Fluorinated heterocycles are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • Taring: Tare the weighing boat before adding the compound. Do not add compound to a boat sitting on the balance pan; remove the boat, add, then re-weigh. This keeps the balance chamber clean.

  • Solubilization: If possible, dissolve the solid in the reaction solvent inside the weighing vessel before transferring to the reactor. This transitions the hazard from "inhalation" to "contact," which is easier to manage.

B. Reaction Setup (Solution Phase)
  • The "Solvent Carrier" Rule: When this chemical is in solution, your glove choice depends on the solvent, not just the solute.

    • Dissolved in Dichloromethane (DCM): Standard nitrile gloves degrade in <5 minutes. Use Silver Shield (Laminate) gloves.[1]

    • Dissolved in Methanol/Ethanol: Double nitrile is acceptable (Breakthrough > 30 mins).

  • Quenching: Pyridine derivatives are basic. Ensure acidic quenches are added slowly to prevent exotherms and mist generation.

Emergency Response & Spill Management

In the event of a release, the response must be immediate and decisive. Do not attempt to clean a spill >50g without a respirator.

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Vent Is Fume Hood Handling It? Powder->Vent Liquid->Vent WetWipe Cover with wet paper towel (Prevents dust) Vent->WetWipe Yes (Inside Hood) Absorb Use Vermiculite/Sand (Do NOT use paper) Vent->Absorb Yes (Inside Hood) Evac Evacuate Lab Call EHS Vent->Evac No (Outside Hood) Clean Double Bag Waste Label 'Pyridine Contaminated' WetWipe->Clean Absorb->Clean

Figure 2: Decision logic for spill containment. Note the critical instruction to wet-wipe powders to prevent aerosolization.

Disposal & Waste Management

Disposal protocols are critical because fluorinated pyridines can be persistent in the environment.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bin. Do not use the regular trash.

  • Liquid Waste:

    • Segregation: Segregate into "Basic Organic Waste" .

    • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid waste) or alkylating agents (e.g., Methyl Iodide waste) in the waste drum, as pyridines can react exothermically or form quaternary salts.

  • Container Cleaning: Triple rinse empty containers with methanol before disposal. Treat the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319207 (Similar Pyridine Methanols). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.